BAY-320
Description
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-[3-cyano-4-(4-morpholin-4-ylpiperidin-1-yl)phenyl]-5-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN6O2/c1-19-25(18-30-34(19)24-5-2-21(28)3-6-24)27(35)31-22-4-7-26(20(16-22)17-29)33-10-8-23(9-11-33)32-12-14-36-15-13-32/h2-7,16,18,23H,8-15H2,1H3,(H,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZNJVZTAWBIFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)N4CCC(CC4)N5CCOCC5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031899 | |
| Record name | Y-320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288250-47-5 | |
| Record name | 1-(4-Chlorophenyl)-N-[3-cyano-4-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-5-methyl-1H-pyrazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288250-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Y-320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Y-320 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Y-320 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82S7NR4B46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BAY-320: An In-Depth Technical Guide on its Mechanism of Action in Mitosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAY-320 is a selective, ATP-competitive small molecule inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase, a critical component of the mitotic spindle assembly checkpoint (SAC). By targeting the catalytic activity of Bub1, this compound disrupts the precise orchestration of chromosome segregation during mitosis, leading to mitotic defects and subsequent inhibition of cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on mitotic progression, summarizing key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways. While this compound itself remains a preclinical investigational agent, its development has paved the way for next-generation Bub1 inhibitors, such as BAY-1816032, which are advancing towards clinical evaluation.
Introduction to Bub1 Kinase and its Role in Mitosis
Mitosis is a fundamental process of cell division that ensures the faithful segregation of duplicated chromosomes into two daughter cells. The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism that prevents premature entry into anaphase until all chromosomes are properly attached to the mitotic spindle. Bub1 is a serine/threonine kinase that plays a central, albeit debated, role in both the SAC and chromosome alignment. A well-established function of Bub1 kinase activity is the phosphorylation of histone H2A at threonine 120 (H2ApT120). This phosphorylation event serves as a docking site for Shugoshin (Sgo1), which in turn protects centromeric cohesin from premature cleavage and is involved in the recruitment of the Chromosomal Passenger Complex (CPC). The CPC, which includes Aurora B kinase, is essential for correcting improper microtubule-kinetochore attachments and ensuring biorientation.
This compound: A Selective Bub1 Kinase Inhibitor
This compound is a potent and selective, ATP-competitive inhibitor of Bub1 kinase.[1][2] Its inhibitory action on the catalytic function of Bub1 provides a powerful tool to dissect the specific roles of Bub1's kinase activity in mitosis.
Biochemical and Cellular Potency
This compound demonstrates potent inhibition of Bub1 kinase activity in both biochemical and cellular assays.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Bub1 Kinase Activity) | 680 nM | Recombinant human Bub1 | [1][2] |
| IC50 (H2ApT120 Phosphorylation) | 0.56 µM | In-cell western assay | [1] |
| Effective Cellular Concentration | 3-10 µM | HeLa, RPE1 cells | [3] |
Mechanism of Action in Mitosis
This compound's primary mechanism of action is the inhibition of Bub1 kinase activity, which sets off a cascade of events that disrupt mitotic fidelity.
Inhibition of H2A Threonine 120 Phosphorylation
The most direct and well-documented effect of this compound is the potent inhibition of Bub1-mediated phosphorylation of histone H2A at threonine 120 (H2ApT120).[1] This event is a critical upstream step in the recruitment of key mitotic proteins to the centromere.
Disruption of Shugoshin (Sgo1) Localization
Inhibition of H2ApT120 by this compound leads to a significant reduction in the localization of Shugoshin (Sgo1) to the centromeres.[1][4] Sgo1 is essential for protecting centromeric cohesion during early mitosis, and its mislocalization contributes to chromosome segregation errors.
Impaired Chromosomal Passenger Complex (CPC) Recruitment
This compound treatment results in the partial displacement of the Chromosomal Passenger Complex (CPC) from the centromeres.[1][3] The CPC, which includes Aurora B kinase, is vital for correcting erroneous microtubule-kinetochore attachments. Its mislocalization can lead to persistent syntelic or merotelic attachments, resulting in chromosome mis-segregation.
Effects on Mitotic Progression and Cell Fate
The molecular disruptions caused by this compound manifest as observable defects in mitotic progression and ultimately impact cell viability.
-
Mitotic Delay: Treatment with this compound can prolong the duration of mitosis, with cells often exhibiting a delay in anaphase onset.[1]
-
Chromosome Mis-segregation: The impaired error correction and cohesion protection lead to an increased incidence of lagging chromosomes and chromosome bridges during anaphase.
-
Inhibition of Cell Proliferation: By inducing mitotic defects, this compound effectively inhibits the proliferation of cancer cell lines.[1]
-
Sensitization to other Anti-cancer Agents: Preclinical studies have shown that this compound can sensitize cancer cells to taxanes, such as paclitaxel.[3]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Bub1 Kinase Assay
This assay measures the direct inhibitory effect of this compound on Bub1 kinase activity.
-
Reagents: Recombinant human Bub1 kinase, Histone H2A substrate, ATP (with γ-³²P-ATP for radioactive detection or cold ATP for antibody-based detection), kinase assay buffer, this compound.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, combine recombinant Bub1 kinase, Histone H2A substrate, and this compound at various concentrations in kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding SDS-PAGE loading buffer).
-
Analyze the phosphorylation of Histone H2A by autoradiography (for γ-³²P-ATP) or by Western blotting with an antibody specific for H2ApT120.
-
Quantify the signal and calculate the IC50 value.
-
Immunofluorescence Staining for Mitotic Markers
This method is used to visualize the localization of key mitotic proteins within cells following this compound treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, RPE1) on coverslips.
-
Synchronize cells in mitosis (e.g., using nocodazole).
-
Treat cells with this compound or vehicle control for the desired duration.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Sgo1, anti-Aurora B) overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
-
Mounting and Imaging:
-
Counterstain DNA with DAPI.
-
Mount coverslips on slides with mounting medium.
-
Image using a fluorescence or confocal microscope.
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
-
Cell Seeding:
-
Plate cells at a low density (e.g., 500-1000 cells per well in a 6-well plate).
-
-
Treatment:
-
Treat cells with various concentrations of this compound for a specified period (e.g., 24-72 hours).
-
Remove the drug-containing medium and replace it with fresh medium.
-
-
Colony Growth:
-
Incubate the plates for 1-2 weeks, allowing colonies to form.
-
-
Staining and Quantification:
-
Fix the colonies with methanol.
-
Stain with 0.5% crystal violet.
-
Wash with water and air dry.
-
Count the number of colonies (manually or using an automated colony counter).
-
Preclinical Development and the Emergence of BAY-1816032
While this compound has been instrumental in elucidating the role of Bub1 kinase activity, further preclinical development led to the identification of BAY-1816032, a next-generation Bub1 inhibitor with improved bioavailability and potency.[5] BAY-1816032 demonstrates a similar mechanism of action to this compound but with enhanced pharmaceutical properties, making it a more suitable candidate for clinical investigation. Preclinical studies with BAY-1816032 have shown synergistic anti-tumor effects when combined with taxanes and PARP inhibitors, suggesting potential therapeutic applications in various cancers, including triple-negative breast cancer.[2][5] As of late 2025, there are no registered clinical trials for this compound; however, the promising preclinical data for BAY-1816032 suggest that clinical evaluation of Bub1 inhibitors as a therapeutic strategy may be on the horizon.
Conclusion
This compound is a valuable research tool that has significantly contributed to our understanding of the role of Bub1 kinase in mitosis. Its mechanism of action, centered on the inhibition of H2ApT120 phosphorylation and the subsequent disruption of Sgo1 and CPC localization, underscores the therapeutic potential of targeting this pathway in cancer. The development of next-generation inhibitors like BAY-1816032, with improved drug-like properties, highlights the continued interest in Bub1 as a target for novel anti-cancer therapies. Further research and potential clinical trials will be crucial in determining the ultimate utility of Bub1 inhibition in the treatment of human malignancies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of BAY-320 in the Spindle Assembly Checkpoint: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BAY-320, a selective inhibitor of the Budding Uninhibited by Benzimidazoles 1 (Bub1) kinase, and its role in the intricate process of the spindle assembly checkpoint (SAC). The SAC is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis, and its dysregulation is a hallmark of many cancers. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows associated with this compound research.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor of Bub1 kinase.[1] Bub1 is a serine/threonine kinase that plays a central role in the SAC by localizing to the kinetochores of unattached chromosomes.[2][3] Its kinase activity is crucial for the recruitment of other essential checkpoint proteins, including Shugoshin (Sgo1), which protects centromeric cohesin from premature cleavage, and the Chromosomal Passenger Complex (CPC), which is vital for correcting improper microtubule-kinetochore attachments.[3]
By inhibiting Bub1, this compound disrupts the downstream signaling cascade. The primary mechanism involves the inhibition of Bub1-mediated phosphorylation of histone H2A at threonine 120 (H2A-pT120).[2] This phosphorylation event is a key signal for the recruitment of Sgo1 to the centromeres.[2][3] Consequently, treatment with this compound leads to a significant reduction in the centromeric localization of Sgo1.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: In Vitro and Cellular Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Bub1 Kinase Inhibition (IC50) | 680 nM | Recombinant human Bub1 | [1] |
| H2A-pT120 Inhibition (IC50) | 0.56 µM | - | [1] |
Table 2: Cellular Effects of this compound Treatment
| Effect | Concentration | Treatment Duration | Cell Line | Observations | Reference |
| Reduced Sgo1/Sgo2 Centromeric Levels | 10 µM | 3 hours | RPE1 | Reduced to ~20% of control | [1] |
| Partial Displacement of CPC from Centromeres | 3 µM | 10 hours | HeLa | All CPC subunits examined were partially displaced | [1] |
| Prolonged Mitosis | 10 µM | 3 days | DLD-1 | Significantly prolonged the time to complete mitosis | [1] |
| Reduced Colony Formation | 10 µM | 3 days | OVCAR-3, Kuramochi, RPE1 | Significant reduction in colony formation | [1] |
| Impaired SAC Maintenance | 3 µM | 24 hours | HeLa | Lowered the percentage of cells maintaining a SAC arrest from 17% to 4% | [1] |
| Chromosome Mis-segregation | 10 µM | - | DLD-1 | Increased anaphase bridges (34%), anaphase with unaligned chromosomes (27%), and micronuclei (30%) | [3] |
Signaling Pathways
The following diagrams illustrate the established signaling pathway of the spindle assembly checkpoint and the mechanism of its inhibition by this compound.
Caption: Spindle Assembly Checkpoint Signaling Pathway at the Kinetochore.
Caption: Mechanism of this compound Inhibition of the Spindle Assembly Checkpoint.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.
Immunofluorescence Staining for Protein Localization
This protocol is used to visualize the localization of proteins such as Sgo1 and components of the CPC at the centromeres.
Caption: Experimental Workflow for Immunofluorescence Staining.
Detailed Method:
-
Cell Culture: Cells (e.g., HeLa, RPE1) are cultured on coverslips in appropriate media.
-
Drug Treatment: Cells are treated with this compound at the desired concentration and for the specified duration. A vehicle control (e.g., DMSO) is run in parallel.
-
Fixation: Cells are fixed with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with 0.1-0.5% Triton X-100 in PBS for 10 minutes to allow antibody entry.
-
Blocking: Non-specific antibody binding is blocked by incubating with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Cells are incubated with the primary antibody (e.g., anti-Sgo1, anti-Aurora B) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorophore-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: The nucleus is stained with DAPI, and the coverslips are mounted onto microscope slides with an anti-fade mounting medium.
-
Imaging: Images are acquired using a fluorescence microscope.
Colony Formation Assay
This assay assesses the long-term effect of this compound on cell proliferation and survival.
Caption: Experimental Workflow for Colony Formation Assay.
Detailed Method:
-
Cell Seeding: A low number of cells (e.g., 500-1000 cells/well) are seeded in a 6-well plate.
-
Drug Treatment: After 24 hours, cells are treated with various concentrations of this compound.
-
Incubation: Cells are incubated for a specified period (e.g., 3 days).
-
Washout: The drug-containing medium is removed, and cells are washed with PBS and then cultured in fresh, drug-free medium.
-
Colony Growth: Cells are allowed to grow for 7-14 days until visible colonies are formed.
-
Fixation and Staining: Colonies are fixed with methanol and stained with a solution of crystal violet.
-
Quantification: The number of colonies in each well is counted.
Off-Target Effects and Considerations
While this compound is a selective Bub1 inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. One study noted that at 10 µM, this compound showed modest activity against other kinases in vitro.[2] However, the study confirmed a lack of inhibition of the functionally related kinase Haspin in cells.[2] It is important for researchers to include appropriate controls, such as comparing the effects in wild-type versus Bub1-knockout cells, to definitively attribute the observed phenotypes to Bub1 inhibition.
Conclusion
This compound is a valuable tool for dissecting the role of Bub1 kinase activity in the spindle assembly checkpoint. Its ability to disrupt the recruitment of Sgo1 and the CPC to the centromere leads to a weakened SAC, prolonged mitosis, and an increased rate of chromosome mis-segregation. These findings underscore the therapeutic potential of targeting Bub1 in cancers characterized by chromosomal instability. Further research is warranted to fully elucidate the in vivo efficacy and potential off-target effects of this compound and to explore its utility in combination with other anti-cancer agents.
References
- 1. Aurora B phosphorylates Bub1 to promote spindle assembly checkpoint signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of BAY-320 on Chromosome Segregation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proper chromosome segregation during mitosis is a fundamental process for maintaining genomic stability. Errors in this process can lead to aneuploidy, a hallmark of many cancers. The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation by delaying anaphase until all chromosomes are correctly attached to the mitotic spindle. Budding uninhibited by benzimidazoles 1 (Bub1) is a serine/threonine kinase that plays a central role in both the SAC and the stable attachment of chromosomes to the spindle. BAY-320 has emerged as a selective, ATP-competitive inhibitor of Bub1 kinase activity, providing a valuable tool to dissect the catalytic functions of Bub1 and explore its potential as a therapeutic target. This technical guide provides an in-depth analysis of the effects of this compound on chromosome segregation, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.
Mechanism of Action of this compound
This compound exerts its effects by directly inhibiting the kinase activity of Bub1.[1] This inhibition disrupts the downstream signaling cascade that is essential for proper chromosome segregation. The primary mechanism involves the modulation of key proteins at the kinetochore, the proteinaceous structure on the chromosome where spindle microtubules attach.
Key Molecular Events:
-
Inhibition of H2A-T120 Phosphorylation: Bub1's kinase activity is responsible for the phosphorylation of histone H2A at threonine 120 (H2ApT120).[1][2] This phosphorylation event is a critical step in the recruitment of Shugoshin (Sgo) proteins to the centromere.[1][2] this compound potently inhibits this phosphorylation.[1][2]
-
Displacement of Shugoshin (Sgo): By preventing H2A-T120 phosphorylation, this compound leads to a significant reduction in the centromeric localization of Sgo1 and Sgo2.[1] Sgo proteins are essential for protecting centromeric cohesin from premature cleavage by separase, thus ensuring sister chromatid cohesion until anaphase.
-
Altered Localization of the Chromosomal Passenger Complex (CPC): The inhibition of Bub1 kinase activity by this compound also affects the localization of the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B.[2][3] The CPC plays a multifaceted role in mitosis, including error correction of kinetochore-microtubule attachments and cytokinesis. This compound treatment leads to a partial displacement of CPC subunits from the centromeres.[1]
Signaling Pathway Diagram
Caption: Mechanism of this compound action on chromosome segregation.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from various studies on this compound.
Table 1: In Vitro and Cellular Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | ATP Concentration | Reference |
| Bub1 Kinase Activity IC50 | 680 ± 280 nM | Recombinant human Bub1 | 2 mM | [2] |
| H2ApT120 Phosphorylation IC50 | 0.56 µM | In-cell Western | Not Specified | [1] |
| Near-Maximal Inhibition of Bub1 | 3-10 µM | RPE1 and HeLa cells | Not Applicable | [1][2] |
Table 2: Cellular Phenotypes Induced by this compound
| Phenotype | Cell Line | This compound Concentration | Treatment Duration | Observations | Reference |
| Prolonged Mitosis | DLD-1 | 10 µM | 3 days | Increased time to complete mitosis (approx. 117 min vs 83 min in control).[4] | [4][5] |
| Chromosome Mis-segregation | DLD-1 | 10 µM | 3 days | Significant increase in abnormal mitoses (24% vs 13% in control).[6] | [5][6] |
| Reduced Centromeric Sgo1/2 | RPE1 | 10 µM | 3 hours | Reduced to ~20% of control values.[1] | [1] |
| Displaced CPC Subunits | HeLa | 3 µM | 10 hours | Partial displacement from centromeres.[1] | [1] |
| Reduced Colony Formation | OVCAR-3, Kuramochi, RPE1 | 10 µM | 3 days | Impaired cell growth.[1][6] | [1][6] |
| SAC Override | HeLa | 3 µM | 24 hours | Lowered percentage of cells maintaining SAC arrest from 17% to 4-2%.[1] | [1] |
Experimental Protocols
This section outlines the methodologies used in key experiments to characterize the effects of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: HeLa, hTERT-RPE1, DLD-1, OVCAR-3, and Kuramochi cell lines have been utilized.[1][5][6]
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, cells are treated with final concentrations ranging from 0.01 µM to 10 µM for durations varying from 20 minutes to 72 hours, depending on the specific assay.[1][5]
Immunofluorescence Microscopy
This technique is used to visualize the localization of specific proteins within the cell.
-
Cell Preparation: Cells are grown on coverslips and treated with this compound and/or other agents like nocodazole to arrest them in mitosis.[4][6]
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with Triton X-100 in PBS.
-
Antibody Staining: Cells are incubated with primary antibodies against target proteins (e.g., H2ApT120, Sgo1). This is followed by incubation with fluorescently labeled secondary antibodies.
-
DNA Staining: DNA is counterstained with DAPI.
-
Imaging: Images are acquired using a fluorescence microscope.
Experimental Workflow for Immunofluorescence
Caption: A typical workflow for immunofluorescence analysis.
Live-Cell Imaging
This method allows for the real-time observation of mitotic progression in living cells.
-
Cell Line: DLD-1 cells stably expressing GFP-H2B are used to visualize chromosomes.[5]
-
Treatment: Asynchronous cells are treated with this compound (e.g., 10 µM) or DMSO as a control for an extended period (e.g., 3 days).[5]
-
Imaging: Time-lapse images are captured every 5 minutes for up to 72 hours using a fluorescence microscope equipped with an environmental chamber to maintain optimal cell culture conditions.[5]
-
Analysis: The time from nuclear envelope breakdown to chromosome decondensation is measured to determine the duration of mitosis. The frequency of abnormal mitotic events, such as chromosome bridges and lagging chromosomes, is quantified.[5]
In-Cell Western Assay
This assay is used to quantify protein levels and post-translational modifications within cells grown in a microplate format.
-
Cell Plating and Treatment: Cells are seeded in 96-well plates and treated with a range of this compound concentrations.
-
Fixation and Permeabilization: Similar to immunofluorescence, cells are fixed and permeabilized.
-
Antibody Incubation: Cells are incubated with a primary antibody against the target (e.g., phospho-histone H2A-T120) and a DNA dye for normalization.
-
Detection: Infrared-labeled secondary antibodies are used, and the plate is scanned on an infrared imaging system.
-
Quantification: The intensity of the target protein signal is normalized to the DNA content in each well.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of Bub1 kinase that has proven to be an invaluable tool for elucidating the role of Bub1's catalytic activity in chromosome segregation. Its use has demonstrated that Bub1 kinase activity is essential for the proper localization of Sgo1 and the CPC, thereby ensuring the fidelity of mitosis.[1][2][3] While this compound can induce mitotic delays and chromosome mis-segregation, it has been noted that high concentrations may be required to observe these effects, raising the possibility of off-target activities.[7][8]
Future research should focus on the development of even more potent and specific Bub1 inhibitors to further dissect its functions and to evaluate the therapeutic potential of targeting Bub1 in oncology. The synergistic effects of this compound with other anti-cancer agents, such as paclitaxel, suggest that combination therapies may be a promising avenue for clinical investigation.[3] The detailed understanding of this compound's effects on chromosome segregation provides a solid foundation for these future endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. biorxiv.org [biorxiv.org]
Investigating BAY-320 in Ovarian Cancer Models: A Technical Overview
Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information was found regarding a compound designated as "BAY-320" in the context of ovarian cancer research. It is possible that this is an internal development name not yet disclosed publicly, a discontinued project, or a misidentification.
Therefore, this guide will instead provide a broad technical framework for the preclinical investigation of a hypothetical novel therapeutic agent, such as a kinase inhibitor, in ovarian cancer models. This framework will adhere to the user's core requirements for data presentation, experimental protocols, and visualization of key concepts.
I. Quantitative Data Summary
In a typical preclinical study for a novel compound, quantitative data would be generated from various in vitro and in vivo experiments. The following tables exemplify how such data would be structured for clear comparison.
Table 1: In Vitro Cytotoxicity of a Hypothetical Agent in Ovarian Cancer Cell Lines
| Cell Line | Histological Subtype | IC50 (nM) |
| OVCAR-3 | High-Grade Serous | Data not available |
| SKOV-3 | Adenocarcinoma | Data not available |
| A2780 | - | Data not available |
| KURAMOCHI | High-Grade Serous | Data not available |
| OVSAHO | High-Grade Serous | Data not available |
Table 2: In Vivo Efficacy in Ovarian Cancer Xenograft Models
| Model Type | Treatment Group | Tumor Growth Inhibition (%) | Change in Biomarker X Level |
| Cell Line-Derived Xenograft (SKOV-3) | Vehicle Control | 0 | - |
| Hypothetical Agent (10 mg/kg) | Data not available | Data not available | |
| Patient-Derived Xenograft (OV-PDX-1) | Vehicle Control | 0 | - |
| Hypothetical Agent (10 mg/kg) | Data not available | Data not available |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments in ovarian cancer drug development.
A. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound or vehicle control for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
B. Western Blotting for Biomarker Analysis
-
Protein Extraction: Ovarian cancer cells treated with the test compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target protein (e.g., a downstream effector of the signaling pathway) and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
C. In Vivo Xenograft Model
-
Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of ovarian cancer cells (e.g., 5 x 10^6 SKOV-3 cells).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: The test compound or vehicle is administered to the mice according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
-
Biomarker Analysis: At the end of the study, tumors can be excised for biomarker analysis by methods such as western blotting or immunohistochemistry.
III. Visualization of Concepts
Diagrams are essential for illustrating complex biological pathways and experimental processes.
Caption: A hypothetical signaling pathway in ovarian cancer.
Caption: Preclinical to clinical workflow for an ovarian cancer drug.
Caption: The logical progression from target engagement to clinical efficacy.
Unraveling the Mechanism of Bub1 Inhibition by BAY-320: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ATP-competitive inhibition of the serine/threonine kinase Bub1 by the small molecule inhibitor BAY-320. Budding uninhibited by benzimidazoles 1 (Bub1) is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3][4] Dysregulation of Bub1 has been implicated in aneuploidy and tumorigenesis, making it an attractive target for cancer therapy.[5] this compound has emerged as a potent and selective inhibitor of Bub1 kinase activity, providing a valuable tool to dissect the catalytic functions of Bub1 and explore its therapeutic potential.[1][6]
Quantitative Analysis of this compound Inhibition
This compound demonstrates potent and specific inhibition of Bub1 kinase activity. The inhibitory effect of this compound has been quantified through various in vitro and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Bub1 Kinase Activity) | 680 ± 280 nM | In vitro kinase assay with recombinant human Bub1 (amino acids 704-1085) and 2 mM ATP. | [1] |
| IC50 (H2ApT120 Phosphorylation) | 0.56 µM | Cellular assay measuring the phosphorylation of the Bub1 substrate Histone H2A at Threonine 120. | [6] |
Mechanism of Action: ATP-Competitive Inhibition
This compound functions as an ATP-competitive inhibitor of Bub1.[1][6] This mode of action involves the inhibitor binding to the ATP-binding pocket of the Bub1 kinase domain, thereby preventing the binding of the natural substrate, ATP. This direct competition effectively blocks the phosphotransferase activity of Bub1, leading to the downstream consequences of its inhibition.
Caption: ATP-competitive inhibition of Bub1 by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibition of Bub1 by this compound.
In Vitro Bub1 Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the kinase activity of recombinant Bub1.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant human Bub1 catalytic domain (amino acids 704-1085).
-
Substrate Addition: Add a suitable substrate, such as histone H2A, to the reaction mixture.
-
Inhibitor Treatment: Add varying concentrations of this compound to the reaction wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding radiolabeled ATP (e.g., γ-³²P-ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Visualize phosphorylated proteins by autoradiography and total protein levels by Coomassie brilliant blue staining.[7]
-
Data Quantification: Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.
Caption: Workflow for the in vitro Bub1 kinase inhibition assay.
Cellular Assay for Bub1 Inhibition (H2A-T120 Phosphorylation)
This cell-based assay assesses the ability of this compound to inhibit Bub1 activity within a cellular context by measuring the phosphorylation of its downstream target, histone H2A at threonine 120 (H2ApT120).
Protocol:
-
Cell Culture: Culture human cells (e.g., HeLa S3 or RPE1) under standard conditions.
-
Cell Treatment: Treat asynchronous cell cultures with a proteasomal inhibitor (e.g., MG132) to enrich for mitotic cells, followed by the addition of a microtubule-destabilizing agent (e.g., nocodazole) and varying concentrations of this compound.[7]
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent-based buffer.
-
Immunofluorescence Staining: Incubate the cells with a primary antibody specific for H2ApT120, followed by a fluorescently labeled secondary antibody. Counterstain DNA with a suitable dye (e.g., DAPI).
-
Microscopy and Image Analysis: Acquire images using immunofluorescence microscopy. Quantify the centromeric fluorescence intensity of H2ApT120 to determine the dose-dependent inhibition by this compound.[7]
Impact on Bub1 Signaling Pathways
Bub1 plays a multifaceted role in mitosis, primarily through its kinase activity and its function as a scaffolding protein.[1][8] Inhibition of Bub1's kinase activity by this compound has been shown to affect several key mitotic processes.
Shugoshin (Sgo1) Localization and Chromosome Cohesion
One of the primary functions of Bub1 kinase is to phosphorylate histone H2A at threonine 120.[2] This phosphorylation event creates a docking site for the Shugoshin (Sgo1) protein, which is essential for protecting centromeric cohesion during mitosis.[3] Treatment with this compound inhibits this phosphorylation, leading to a significant reduction in the centromeric levels of Sgo1.[6][9] This disruption of Sgo1 localization can impair chromosome arm resolution.[1]
Chromosomal Passenger Complex (CPC) Localization
The chromosomal passenger complex (CPC), which includes the kinase Aurora B, is another crucial regulator of mitosis. Bub1 kinase activity contributes to the proper localization of the CPC to the centromere.[2] Inhibition of Bub1 with this compound has been shown to reduce the centromeric levels of CPC components.[1] Interestingly, the combined inhibition of both Bub1 and the kinase Haspin, which also contributes to CPC recruitment, results in a more pronounced reduction in centromeric CPC levels.[1][7]
Caption: Impact of this compound on Bub1-mediated signaling pathways.
Conclusion
This compound is a valuable chemical probe for elucidating the catalytic functions of Bub1 kinase. Its ATP-competitive mechanism of action provides a direct means of inhibiting Bub1 activity, allowing for the study of its downstream consequences. The detailed experimental protocols and understanding of its impact on key mitotic signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals working to further understand the role of Bub1 in cellular processes and its potential as a therapeutic target. While this compound is a potent inhibitor, it is important to consider potential off-target effects, especially at higher concentrations.[10][11] Nevertheless, this compound and similar inhibitors represent promising tools for advancing our knowledge of mitotic regulation and developing novel anti-cancer strategies.
References
- 1. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BUB1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. BUB1 promotes proliferation of liver cancer cells by activating SMAD2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. elifesciences.org [elifesciences.org]
- 8. Bub1 and BubR1: at the Interface between Chromosome Attachment and the Spindle Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY-320: A Potent and Selective BUB1 Kinase Inhibitor for Preclinical Research
An In-depth Technical Guide on the Discovery, Synthesis, and Preclinical Characterization of BAY-320
Abstract
This compound is a potent and selective, ATP-competitive small molecule inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase, a critical component of the spindle assembly checkpoint (SAC). This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, intended for researchers, scientists, and drug development professionals. It details the multi-step synthesis of the compound, its in vitro and in cellulo activity, and its mechanism of action within the BUB1 signaling pathway. Experimental protocols for key assays are provided, and quantitative data are summarized for clarity. Furthermore, a visualization of the BUB1-mediated signaling pathway is presented to facilitate a deeper understanding of the compound's biological context.
Introduction
The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism in eukaryotic cells that ensures the fidelity of chromosome segregation during mitosis.[1] Errors in this process can lead to aneuploidy, a hallmark of many cancers. BUB1 is a serine/threonine kinase that plays a central role in the SAC, acting as a scaffold for the assembly of the mitotic checkpoint complex (MCC) and through its catalytic activity.[2][3] Dysregulation of BUB1 has been implicated in various malignancies, making it an attractive target for anti-cancer drug development.
This compound has emerged as a valuable tool for investigating the catalytic functions of BUB1 kinase.[4][5] This technical guide consolidates the available scientific information on this compound, presenting a detailed account of its synthesis, biological activity, and the experimental methodologies used for its characterization.
Discovery and Synthesis of this compound
This compound was identified as a potent and selective inhibitor of BUB1 kinase.[4] The synthesis of this compound is an eight-step process, which is summarized below.[6][7][8]
Synthesis Workflow:
Caption: Multi-step synthesis of this compound.
The synthesis commences with the formation of a Weinreb amide from an acyl chloride.[6][7][8] Subsequent reaction with ethylmagnesium bromide yields a cyclopropyl ethyl ketone, which is then converted to a 1,3-dicarbonyl compound.[6][7][8] A Knorr pyrazole synthesis is employed to form the pyrazole core.[6][7][8] This is followed by alkylation and functional group interconversion to yield an amidine.[6][7][8] The pyrimidine ring is then constructed, and a final Buchwald-Hartwig amination affords the target molecule, this compound.[6][7][8]
Quantitative Data
The inhibitory activity of this compound against BUB1 kinase has been quantified in various assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (BUB1 kinase activity) | 680 nM | In vitro kinase assay with recombinant human BUB1 (amino acids 704-1085) and 2 mM ATP. | [5][9] |
| IC50 (BUB1 kinase activity) | 0.56 µM | In vitro kinase assay with purified recombinant GFP-Bub1 and H2A as a substrate. | [6] |
| IC50 (H2ApT120 phosphorylation) | 0.56 µM | In cellulo assay monitoring phosphorylation of BUB1 substrate H2ApT120. | [9] |
Experimental Protocols
In Vitro BUB1 Kinase Assay
This protocol is adapted from methodologies described for determining the in vitro inhibitory activity of this compound against BUB1 kinase.[4][5][6]
Objective: To measure the dose-dependent inhibition of BUB1 kinase activity by this compound.
Materials:
-
Recombinant human BUB1 kinase domain (e.g., amino acids 704-1085) or full-length GFP-BUB1.[4][6]
-
This compound (serially diluted).
-
ATP (e.g., γ-32P-ATP for autoradiography or unlabeled ATP for immunoblotting).[4]
-
Kinase assay buffer.
-
SDS-PAGE gels and reagents.
-
Immunoblotting reagents (if applicable), including primary antibodies against phospho-H2A (Thr120) and total H2A.[6]
-
Autoradiography film or phosphorimager (if using radiolabeled ATP).
Procedure:
-
Prepare a reaction mixture containing recombinant BUB1 kinase and histone H2A in kinase assay buffer.
-
Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[4]
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Analyze the results:
-
Autoradiography: If using γ-32P-ATP, visualize BUB1 autophosphorylation and H2A phosphorylation by exposing the gel to autoradiography film.[4]
-
Immunoblotting: Transfer the proteins to a membrane and probe with antibodies against phospho-H2A (Thr120) and total H2A to determine the extent of phosphorylation.[6]
-
-
Quantify the band intensities to determine the IC50 value of this compound.[6]
Cell-Based BUB1 Inhibition Assay
This protocol is based on methods used to assess the ability of this compound to inhibit BUB1 kinase activity within intact cells.[4][5][6]
Objective: To determine the in cellulo potency of this compound by measuring the inhibition of BUB1-mediated phosphorylation.
Materials:
-
This compound (serially diluted).
-
Cell culture medium and supplements.
-
Mitotic synchronizing agent (e.g., nocodazole).[6]
-
Fixation and permeabilization reagents.
-
Primary antibodies against phospho-H2A (Thr120) and a centromere marker (e.g., CREST).[4]
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear staining.
-
Fluorescence microscope.
Procedure:
-
Seed cells in appropriate culture vessels (e.g., chamber slides or microplates).
-
Synchronize the cells in mitosis using a mitotic synchronizing agent like nocodazole.[6]
-
Treat the synchronized cells with increasing concentrations of this compound or vehicle control for a specified duration (e.g., 1-3 hours).[4]
-
Fix and permeabilize the cells.
-
Perform immunofluorescence staining using primary antibodies against phospho-H2A (Thr120) and a centromere marker.
-
Stain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of phospho-H2A (Thr120) at the centromeres.
-
Calculate the concentration of this compound required to achieve near-maximal inhibition of BUB1 activity.[5]
BUB1 Signaling Pathway and Mechanism of Action of this compound
This compound acts as an ATP-competitive inhibitor of BUB1 kinase, thereby blocking its catalytic activity.[9] The primary role of BUB1 kinase in the spindle assembly checkpoint is to phosphorylate histone H2A at threonine 120 (H2ApT120).[6] This phosphorylation event serves as a docking site for Shugoshin (Sgo) proteins, which in turn are crucial for the proper localization and function of the chromosomal passenger complex (CPC), including Aurora B kinase, at the centromere.[3]
By inhibiting BUB1 kinase, this compound prevents the phosphorylation of H2A, leading to a reduction in the centromeric localization of Sgo1.[6] This disruption of the signaling cascade can impair the cell's ability to correct improper microtubule-kinetochore attachments and can weaken the spindle assembly checkpoint, particularly in combination with other anti-mitotic agents like paclitaxel.[4][5]
BUB1 Signaling Pathway in the Spindle Assembly Checkpoint:
Caption: BUB1-mediated signaling at unattached kinetochores.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of BUB1 kinase that serves as an invaluable research tool for elucidating the complex roles of BUB1 in mitosis and the spindle assembly checkpoint. Its defined synthesis pathway and characterized in vitro and in cellulo activities make it a reliable compound for preclinical studies. The detailed experimental protocols and the summary of its mechanism of action provided in this guide are intended to support the scientific community in further exploring the therapeutic potential of targeting BUB1 in cancer and other proliferative diseases.
References
- 1. youtube.com [youtube.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 | eLife [elifesciences.org]
- 6. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
BAY-320: A Technical Guide to its Role in Preventing Aneuploidy Through Bub1 Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aneuploidy, an abnormal number of chromosomes in a cell, is a hallmark of many cancers and developmental disorders. The fidelity of chromosome segregation during mitosis is therefore a critical process for maintaining genomic stability. The Spindle Assembly Checkpoint (SAC) is a key surveillance mechanism that ensures each chromosome is properly attached to the spindle microtubules before the cell divides. A central player in this intricate process is the serine/threonine kinase Bub1 (Budding uninhibited by benzimidazoles 1). This technical guide provides an in-depth analysis of BAY-320, a potent and selective small molecule inhibitor of Bub1 kinase. Through a comprehensive review of preclinical data, this document elucidates the mechanism of action of this compound, its impact on mitotic progression, and its potential as a tool to induce aneuploidy and sensitize cancer cells to other therapies.
Introduction to Bub1 Kinase and its Role in Mitosis
Bub1 kinase plays a dual role in ensuring accurate chromosome segregation. It is crucial for the proper localization of the chromosomal passenger complex (CPC) and Shugoshin (Sgo1), proteins essential for correcting improper kinetochore-microtubule attachments and protecting centromeric cohesion, respectively.[1] The kinase activity of Bub1 is responsible for the phosphorylation of histone H2A at threonine 120 (H2ApT120), a key event that serves as a docking site for Sgo1 at the centromere.[2][3] The recruitment of Sgo1 is critical for preventing premature separation of sister chromatids. Disruption of Bub1 function can lead to chromosome missegregation and aneuploidy.[2]
This compound: A Selective ATP-Competitive Bub1 Inhibitor
This compound is a small molecule compound that acts as a selective and ATP-competitive inhibitor of Bub1 kinase.[4] Its inhibitory activity has been characterized both in vitro and in cellular assays, demonstrating its utility as a chemical probe to investigate the catalytic functions of Bub1.[1][5]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory potency of this compound against Bub1 kinase and its effects in cellular models.
| Parameter | Value | Assay Condition | Reference |
| IC50 (Bub1 kinase activity) | 680 nM | In vitro kinase assay with 2 mM ATP | [4][5] |
| IC50 (H2ApT120 phosphorylation) | 0.56 µM | Cellular assay | [4] |
| Cell Line | Treatment | Effect | Reference |
| RPE1, HeLa | 3-10 µM this compound, 14 h | Near-maximal inhibition of Bub1 and drastic reduction in T120 phosphorylation | [4] |
| HeLa | 3 µM this compound, 48 h | Minor delay of anaphase onset | [4] |
| RPE1 | 10 µM this compound, 3 h | Reduction of centromeric Sgo1 and Sgo2 levels to ~20% of control | [4] |
| HeLa | 3 µM this compound, 10 h | Partial displacement of CPC subunits from centromeres | [4] |
| DLD-1 | 10 µM this compound, 3 d | Significant prolongation of time to complete mitosis | [2][4] |
| OVCAR-3, Kuramochi, RPE1 | 10 µM this compound, 3 d | Reduction in colony formation | [4] |
Mechanism of Action: How this compound Induces Aneuploidy
This compound exerts its effects by directly inhibiting the kinase activity of Bub1. This inhibition sets off a cascade of events that ultimately disrupts the faithful segregation of chromosomes.
Caption: Signaling pathway of this compound-induced aneuploidy.
The inhibition of Bub1 by this compound prevents the phosphorylation of histone H2A at T120.[4] This lack of H2ApT120 disrupts the recruitment of Sgo1 to the centromeres.[2] Without Sgo1 protection, sister chromatid cohesion is compromised, leading to premature sister chromatid separation. Furthermore, the mislocalization of the CPC impairs the correction of erroneous kinetochore-microtubule attachments.[4] The combination of these defects results in chromosome missegregation and the formation of aneuploid daughter cells.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
In Vitro Bub1 Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on Bub1 kinase activity.
Protocol:
-
Purified recombinant human Bub1 kinase domain (amino acids 704-1085) is used.[5]
-
Histone H2A is used as a substrate.[5]
-
The kinase reaction is performed in the presence of 2 mM ATP and varying concentrations of this compound.[5]
-
The level of Bub1 autophosphorylation and phosphorylation of histone H2A on T120 is monitored by immunoblotting using specific antibodies.[5]
-
The intensity of the phosphorylated bands is quantified to determine the IC50 value.
Cellular Assay for H2ApT120 Inhibition
Objective: To assess the ability of this compound to inhibit Bub1 kinase activity within cells.
Protocol:
-
HeLa or RPE1 cells are cultured to the desired confluency.[4]
-
Cells are treated with a mitotic arresting agent, such as nocodazole (3.3 µM), to enrich the population of mitotic cells.[5]
-
Varying concentrations of this compound are added to the culture medium for a specified duration (e.g., 1 hour).[5]
-
Cells are fixed and permeabilized for immunofluorescence microscopy.
-
Cells are stained with antibodies against H2ApT120 and a centromere marker (e.g., CREST).
-
The fluorescence intensity of H2ApT120 at the centromeres is quantified to determine the cellular IC50.
Sgo1 Localization Assay
Objective: To investigate the effect of this compound on the recruitment of Sgo1 to centromeres.
Protocol:
-
RPE1 cells are treated with 10 µM this compound for 3 hours.[4]
-
Cells are fixed, permeabilized, and stained for immunofluorescence.
-
Antibodies against Sgo1 and a centromere marker are used.
-
The localization and intensity of the Sgo1 signal at the centromeres are observed and quantified using fluorescence microscopy.[4]
-
A significant reduction in the centromeric levels of Sgo1 is indicative of Bub1 inhibition.[4]
Caption: General experimental workflow for cellular assays.
Therapeutic Implications and Future Directions
While this compound itself possesses pharmacokinetic properties that limit its use in vivo, it has been an invaluable tool for elucidating the roles of Bub1 kinase.[6] The insights gained from studies with this compound have paved the way for the development of next-generation Bub1 inhibitors, such as BAY 1816032, which have shown promise in preclinical cancer models.[6][7] The strategy of inhibiting Bub1 to induce mitotic errors and sensitize cancer cells to taxanes and PARP inhibitors is an active area of research.[6][7] The induction of aneuploidy through Bub1 inhibition represents a potential therapeutic vulnerability in cancer cells, which often have compromised cell cycle checkpoints.
Conclusion
This compound is a potent and selective inhibitor of Bub1 kinase that has been instrumental in dissecting the intricate mechanisms governing faithful chromosome segregation. By inhibiting the phosphorylation of histone H2A, this compound disrupts the localization of key mitotic proteins, leading to defects in sister chromatid cohesion and kinetochore-microtubule attachment, ultimately resulting in aneuploidy. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for researchers and drug development professionals working to exploit the vulnerabilities of mitotic control in cancer and other diseases.
References
- 1. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Unraveling the Downstream Effects of BAY-320: A Technical Guide to a Novel Bub1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-320 is a selective, ATP-competitive small molecule inhibitor of the serine/threonine kinase Bub1 (budding uninhibited by benzimidazoles 1).[1] Bub1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[2] Dysregulation of Bub1 and the SAC is implicated in aneuploidy and tumorigenesis, making it an attractive target for cancer therapy. This technical guide provides an in-depth exploration of the downstream targets and cellular consequences of this compound-mediated Bub1 inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Mechanism of Action and Key Downstream Targets
This compound exerts its effects by directly inhibiting the kinase activity of Bub1. This inhibition sets off a cascade of downstream events, primarily centered around the disruption of proper kinetochore function and spindle assembly checkpoint signaling.
The principal and most well-documented downstream effect of Bub1 kinase inhibition by this compound is the prevention of histone H2A phosphorylation at threonine 120 (H2ApT120) .[1][3] This specific phosphorylation event is a key function of Bub1 and serves as a docking site for the Shugoshin (Sgo) family of proteins, Sgo1 and Sgo2.
Consequently, the most immediate and significant downstream targets affected by this compound are:
-
Shugoshin (Sgo1 and Sgo2): By inhibiting the creation of the H2ApT120 mark, this compound prevents the recruitment of Sgo1 and Sgo2 to the centromeres.[1][3] Studies have shown that treatment with this compound can reduce the centromeric levels of Sgo1 and Sgo2 to approximately 20% of control values in RPE1 cells.[1]
-
Chromosomal Passenger Complex (CPC): The proper localization of the CPC, which includes Aurora B kinase, INCENP, Survivin, and Borealin, is partially dependent on the Sgo1 platform at the centromere.[4] this compound treatment leads to the partial displacement of CPC subunits from the centromeres.[1]
-
Anaphase-Promoting Complex/Cyclosome (APC/C): While Bub1's kinase activity has a minor role in directly maintaining the SAC arrest, its scaffolding function is crucial for recruiting other checkpoint proteins like Mad1 and Mad2 to inhibit the APC/C.[2][5] The downstream effects of this compound on Sgo1 and the CPC indirectly weaken the checkpoint, which can lead to premature anaphase onset and chromosome missegregation, particularly when cells are challenged with microtubule-targeting agents.
Quantitative Analysis of this compound Activity
The potency and cellular effects of this compound have been quantified across various assays. The following tables summarize key data points from published studies.
| Assay Type | Target | Cell Line/System | IC50 Value | Reference |
| In Vitro Kinase Assay | Human Bub1 | Recombinant Protein | 680 nM (at 2 mM ATP) | [1] |
| In Vitro Kinase Assay | Bub1 | Recombinant Protein | 0.56 µM | [1][3] |
| Cell-Based Assay | H2ApT120 Phosphorylation | - | 0.56 µM | [1] |
Table 1: In Vitro and Cellular Potency of this compound.
| Cell Line | Treatment | Effect | Observation | Reference |
| RPE1 | 10 µM this compound for 3h | Sgo1/Sgo2 Localization | Reduction to ~20% of control centromeric levels | [1] |
| HeLa | 3 µM this compound for 10h | CPC Localization | Partial displacement of all CPC subunits from centromeres | [1] |
| DLD-1 | 10 µM this compound for 3d | Mitotic Progression | Significant prolongation of the time to complete mitosis | [1][3] |
| OVCAR-3, Kuramochi, RPE1 | 10 µM this compound for 3d | Colony Formation | Substantial reduction in colony formation | [3] |
| HeLa | 3 µM this compound for 48h | Mitotic Progression | Minor delay of anaphase onset | [1] |
Table 2: Cellular Phenotypes Induced by this compound.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Bub1 and BubR1: at the Interface between Chromosome Attachment and the Spindle Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
BAY-320: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of BAY-320, a selective and ATP-competitive inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase. Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in downstream experimental applications.
Chemical Properties and Storage
| Property | Value | Source |
| Molecular Weight | 492.53 g/mol | [1] |
| Molecular Formula | C₂₆H₂₆F₂N₆O₂ | [1] |
| Purity | >99% | [2] |
| Appearance | Crystalline solid | [2] |
| Storage of Solid | Store at -20°C for up to 24 months. Keep tightly sealed. | [1] |
| Stock Solution Storage | Store at -20°C for up to 1 month or -80°C for up to 6 months. | [2] |
Solubility Data
| Solvent | Concentration | Comments | Source |
| DMSO | ≥10 mM | A 10 mM stock solution is commercially available and readily prepared. | [2] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.[1]
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.925 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid. For a 10 mM stock solution from 4.925 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution for several minutes to facilitate dissolution. If precipitation occurs, gentle warming in a 37°C water bath or brief sonication can aid in complete solubilization.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Appropriate cell culture medium or assay buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Prepare serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations for your experiment. It is recommended to prepare working solutions fresh for each experiment.
-
Solvent Control: Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of this compound tested to account for any solvent effects on the cells.[3]
-
Final Concentration: The final concentration of DMSO in the culture medium should typically be kept below 0.5% to minimize toxicity to most cell lines.
Protocol 3: Preparation of Dosing Solutions for In Vivo Studies
Note: For in vivo experiments, it is highly recommended to prepare the dosing solution fresh on the day of use.[2]
Formulation 1: PEG300, Tween-80, and Saline [2]
Materials:
-
This compound solid
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure (for a 1 mL working solution):
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Formulation:
-
Take 100 µL of the this compound DMSO stock solution (20.8 mg/mL).
-
Add it to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until a clear solution is formed.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
-
Administration: The final concentration of this compound in this formulation is 2.08 mg/mL. Administer the solution to the animals as per the experimental design.
Formulation 2: Corn Oil [2]
Materials:
-
This compound solid
-
DMSO
-
Corn oil
Procedure (for a 1 mL working solution):
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Formulation:
-
Take 100 µL of the this compound DMSO stock solution (20.8 mg/mL).
-
Add it to 900 µL of corn oil and mix thoroughly. Sonication may be required to achieve a uniform suspension.
-
-
Administration: The final concentration of this compound in this formulation is 2.08 mg/mL. This formulation may be suitable for longer-term studies, but its stability should be carefully considered.[2]
Visualizations
Bub1 Signaling Pathway in Mitosis
Caption: Simplified signaling pathway of Bub1 kinase in mitosis and the inhibitory action of this compound.
Experimental Workflow for In Vitro Studies
Caption: General experimental workflow for preparing and using this compound in cell-based assays.
References
Application of BAY-320 in High-Throughput Screening for Novel Mitotic Inhibitors
For Research Use Only.
Introduction
BAY-320 is a potent and selective ATP-competitive inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase.[1] Bub1 is a crucial serine/threonine kinase that plays a central role in the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis. Its inhibition leads to defects in chromosome alignment, SAC impairment, and ultimately, cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. This application note provides detailed protocols for the use of this compound in both biochemical and cell-based high-throughput screening (HTS) assays to identify and characterize novel inhibitors of Bub1 and other mitotic targets.
Mechanism of Action
This compound targets the kinase activity of Bub1, preventing the phosphorylation of its substrates, including histone H2A at threonine 120 (H2ApT120).[1] This phosphorylation event is critical for the recruitment of Shugoshin (Sgo1) to centromeres, which in turn protects centromeric cohesion and ensures proper chromosome segregation. By inhibiting Bub1, this compound disrupts this signaling cascade, leading to premature sister chromatid separation and mitotic catastrophe.
Quantitative Data Summary
The following table summarizes the key in vitro and cellular activities of this compound, providing essential data for assay design and interpretation.
| Parameter | Value | Assay Type | Target/Cell Line | Reference |
| IC50 (Bub1 kinase activity) | 680 nM | In vitro biochemical assay | Human Bub1 (with 2 mM ATP) | [1] |
| IC50 (H2ApT120 phosphorylation) | 0.56 µM | In vitro biochemical assay | Bub1 substrate H2ApT120 | [1] |
| Inhibition of Sgo1 Localization | Effective at 10 µM | Cell-based immunofluorescence | RPE1 cells | [1] |
| Reduction in Colony Formation | Effective at 10 µM | Cell-based proliferation assay | OVCAR-3, Kuramochi, and RPE1 cells | [1] |
| Induction of Mitotic Arrest | Observed at 10 µM | Cell-based imaging | DLD-1 cells | [1] |
Signaling Pathway
The following diagram illustrates the central role of Bub1 in the spindle assembly checkpoint and the mechanism of action of this compound.
Bub1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Biochemical High-Throughput Screening: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol describes a representative TR-FRET based assay for screening compound libraries for inhibitors of Bub1 kinase activity. A similar assay for a Bub1 inhibitor has been reported to yield a Z'-factor >0.5, indicating its robustness for HTS.
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by Bub1 kinase. A europium-labeled anti-phospho-serine/threonine antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. Phosphorylation of the peptide brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of Bub1 will prevent peptide phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human Bub1 kinase
-
Biotinylated peptide substrate (e.g., Biotin-Histone H2A peptide)
-
ATP
-
Europium-labeled anti-phospho-serine/threonine antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
Stop Solution: 10 mM EDTA in Assay Buffer
-
384-well low-volume black plates
-
Test compounds (including this compound as a positive control) dissolved in DMSO
Workflow Diagram:
References
Application Notes and Protocols for Cell Synchronization in Mitosis Using BAY-320
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synchronization of cells at specific stages of the cell cycle is a critical technique for studying the molecular mechanisms governing cell division, particularly mitosis. BAY-320 is a potent and selective ATP-competitive inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase, a key regulator of the Spindle Assembly Checkpoint (SAC).[1] By inhibiting Bub1, this compound disrupts the proper attachment of chromosomes to the mitotic spindle, leading to a prolonged mitotic arrest. This property can be harnessed to enrich a population of cells in mitosis for various downstream applications, including biochemical assays, proteomic analysis, and high-content imaging.
These application notes provide detailed protocols for using this compound to synchronize cultured mammalian cells in mitosis, methods for verifying mitotic arrest, and an overview of the underlying signaling pathway.
Mechanism of Action
This compound selectively inhibits the kinase activity of Bub1.[1] Bub1 plays a crucial role in the Spindle Assembly Checkpoint (SAC), a signaling pathway that ensures the fidelity of chromosome segregation by delaying anaphase until all chromosomes are properly attached to the mitotic spindle.[2] One of the key functions of Bub1 is to phosphorylate histone H2A at threonine 120 (H2A-pT120), which serves as a docking site for Shugoshin (Sgo1).[3] Sgo1, in turn, is essential for the recruitment and localization of the Chromosomal Passenger Complex (CPC), including Aurora B kinase, to the centromere.
Inhibition of Bub1 kinase activity by this compound leads to a reduction in H2A-pT120 and the subsequent mislocalization of Sgo1 and the CPC.[3] This disruption of the SAC signaling cascade prevents the satisfaction of the checkpoint, even when microtubules are attached to kinetochores, resulting in a sustained mitotic arrest.
Data Presentation
The efficacy of this compound in inducing mitotic arrest can vary between cell lines and depends on the concentration and duration of treatment. The following tables summarize available quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| Bub1 Kinase | 680[1][2] |
| H2ApT120 Phosphorylation | 560[1] |
Table 2: Effective Concentrations and Observed Effects of this compound in Cell Lines
| Cell Line | Concentration (µM) | Duration | Observed Effect | Reference |
| HeLa | 3 - 10 | 14 hours | Near-maximal inhibition of Bub1, reduced T120 phosphorylation. | [1][2] |
| HeLa | 3 | 48 hours | Minor delay in anaphase onset. | [1] |
| HeLa | 10 | 3 hours | Delocalization of Sgo1 and abolished centromeric H2ApT120 staining. | [3] |
| RPE-1 | 3 - 10 | 14 hours | Near-maximal inhibition of Bub1, reduced T120 phosphorylation. | [1][2] |
| RPE-1 | 10 | 3 hours | Reduced centromeric levels of Sgo1 and Sgo2. | [1] |
| DLD-1 | 10 | 72 hours | Significantly prolonged duration of mitosis (from ~83 min to ~117 min). | [3] |
Note: The optimal concentration and incubation time for achieving the maximal mitotic index should be empirically determined for each cell line and experimental setup.
Experimental Protocols
Protocol 1: Synchronization of Cells in Mitosis using this compound
This protocol provides a general guideline for enriching a population of cultured mammalian cells in mitosis.
Materials:
-
Cultured mammalian cells (e.g., HeLa, RPE-1, DLD-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in a culture vessel at a density that will allow them to reach 50-60% confluency at the time of treatment.
-
This compound Treatment:
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare the desired final concentration of this compound in pre-warmed complete culture medium. A starting concentration of 3-10 µM is recommended for most cell lines.[1][2] A vehicle control (DMSO) should be run in parallel.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for a predetermined duration. Based on available data, an incubation time of 12-24 hours is a reasonable starting point to achieve a high mitotic index.[1][2] For some cell lines, a longer incubation of up to 72 hours may be necessary to observe a significant increase in the duration of mitosis.[3]
-
Harvesting Mitotic Cells:
-
Mitotic Shake-off (for adherent cells): Gently tap the culture vessel or use a stream of medium to dislodge the loosely attached mitotic cells. These cells typically round up during mitosis and are less firmly attached to the culture surface.
-
Direct Harvesting: Alternatively, for a total population analysis, aspirate the medium and wash the cells with PBS. Then, detach the cells using trypsin-EDTA.
-
-
Cell Collection: Collect the detached cells by centrifugation.
-
Downstream Analysis: The synchronized mitotic cell population is now ready for downstream applications such as protein extraction for Western blotting, fixation for immunofluorescence, or cell lysis for biochemical assays.
Protocol 2: Verification of Mitotic Arrest by Flow Cytometry
This protocol describes how to quantify the percentage of cells in mitosis (mitotic index) using flow cytometry based on staining for DNA content and a mitosis-specific marker, phosphorylated histone H3 (Ser10).[4][5][6]
Materials:
-
Synchronized cell population (from Protocol 1)
-
PBS
-
Fixation buffer (e.g., 70% cold ethanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-phospho-Histone H3 (Ser10) antibody (e.g., Alexa Fluor® 488 conjugated)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Fixation:
-
Wash the harvested cells once with cold PBS.
-
Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Permeabilization and Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cells in permeabilization buffer and incubate for 15 minutes at room temperature.
-
Wash the cells with blocking buffer.
-
Resuspend the cells in blocking buffer containing the anti-phospho-Histone H3 (Ser10) antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in the dark.
-
-
DNA Staining:
-
Wash the cells once with PBS.
-
Resuspend the cells in PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Create a bivariate plot of DNA content (PI fluorescence) versus phospho-Histone H3 (Ser10) fluorescence.
-
The population of cells that are positive for phospho-Histone H3 (Ser10) and have a 4N DNA content represents the cells in mitosis.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits Bub1 kinase, disrupting the Spindle Assembly Checkpoint.
Experimental Workflow Diagram
Caption: Workflow for synchronizing cells in mitosis using this compound.
Troubleshooting
-
Low Mitotic Index:
-
Optimize this compound concentration: Perform a dose-response curve to determine the optimal concentration for your cell line.
-
Optimize incubation time: Perform a time-course experiment to identify the time point of maximal mitotic arrest.
-
Cell density: Ensure cells are not overly confluent, as contact inhibition can affect cell cycle progression.
-
-
High Cell Death:
-
Reduce this compound concentration or incubation time: Prolonged mitotic arrest can lead to apoptosis.
-
Check for drug toxicity: Ensure the DMSO concentration in the final culture medium is not toxic (typically <0.1%).
-
-
Poor Synchronization:
-
Healthy cell culture: Ensure the cells are healthy and actively proliferating before treatment.
-
Initial cell density: Start with a consistent and optimal cell density.
-
Conclusion
This compound is a valuable tool for inducing mitotic arrest and synchronizing cell populations in mitosis. By carefully optimizing the experimental conditions, researchers can obtain a high percentage of mitotic cells for a wide range of studies aimed at elucidating the complex processes of cell division. The protocols provided here serve as a starting point, and empirical optimization is encouraged to achieve the best results for specific experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometric analysis of cell cycle and mitotic index [bio-protocol.org]
- 4. FACS-Based Detection of Phosphorylated Histone H3 for the Quantitation of Mitotic Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Mitotic index determination by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BAY-320 in Combination with Taxol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the investigation of the synergistic anti-cancer effects of BAY-320, a selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (Bub1) kinase, in combination with Taxol (paclitaxel), a microtubule-stabilizing agent. The combination of these two agents has been shown to enhance cytotoxic effects in cancer cells, offering a promising therapeutic strategy. These notes are intended to guide researchers in designing and executing experiments to further explore this synergy.
Mechanism of Action and Therapeutic Rationale
This compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase Bub1. Bub1 is a critical component of the spindle assembly checkpoint (SAC), a major cell cycle control mechanism that ensures the proper segregation of chromosomes during mitosis. Inhibition of Bub1 kinase activity leads to defects in chromosome alignment and can weaken the SAC.
Taxol (Paclitaxel) is a well-established chemotherapeutic agent that functions by stabilizing microtubules.[1] This stabilization disrupts the normal dynamic instability of microtubules, which is essential for the formation of the mitotic spindle and the segregation of chromosomes, ultimately leading to mitotic arrest and apoptosis.[2][3]
The combination of this compound and Taxol leverages a synthetic lethal approach. While inhibition of Bub1 alone may only cause minor defects in mitotic progression, it sensitizes cancer cells to microtubule-targeting agents like Taxol.[4][5] By weakening the SAC with this compound, cells are less able to arrest in mitosis in response to the microtubule disruption caused by Taxol, leading to catastrophic mitotic errors, impaired chromosome segregation, and enhanced cell death.[4]
Data Presentation
In Vitro Cytotoxicity
The following table summarizes the synergistic cytotoxic effects of this compound in combination with Taxol in various cancer cell lines. Data is presented as the half-maximal inhibitory concentration (IC50) and the Combination Index (CI), where CI < 1 indicates synergy.
| Cell Line | Drug | IC50 (nM) | Combination (this compound + Taxol) | Combination Index (CI) | Reference |
| HeLa (Cervical Cancer) | This compound | ~3000-10000 | 10µM this compound + varying Taxol | Synergistic | [4][5] |
| Taxol | ~5-10 | [3] | |||
| RPE1 (Retinal Pigment Epithelial) | This compound | ~3000-10000 | 10µM this compound + varying Taxol | Synergistic | [4][5] |
| Taxol | ~5-10 | [3] | |||
| NSCLC Cell Lines (e.g., A549, H2030) | BAY1816032 (Bub1i) | Not specified | BAY1816032 + Paclitaxel | < 1 (Synergistic) | [5] |
| Paclitaxel | ~4-24 | [6] | |||
| TNBC Cell Lines (e.g., SUM159, MDA-MB-231) | BAY1816032 (Bub1i) | Not specified | BAY1816032 + Paclitaxel | < 1 (Synergistic) | [2] |
| Paclitaxel | Not specified | [2] |
Note: BAY1816032 is a close analog of this compound and is used as a surrogate in some studies to demonstrate the effect of Bub1 inhibition.
Experimental Protocols
In Vitro Studies
1. Cell Viability (MTT/MTS) Assay
This protocol is designed to assess the cytotoxic effects of this compound, Taxol, and their combination on cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Taxol (stock solution in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Taxol in complete culture medium.
-
For combination studies, prepare a matrix of concentrations of both drugs. A fixed concentration of this compound (e.g., below its IC50) can be combined with serial dilutions of Taxol, and vice versa.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10-20 µL of MTT/MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add 100 µL of solubilization solution and incubate overnight.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values for each treatment condition. Synergy can be calculated using software such as CompuSyn to determine the Combination Index (CI).
-
2. Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound and Taxol
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
-
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, Taxol, or the combination for 24 hours.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.
-
Aspirate the medium, wash the wells with PBS, and fix the colonies with 10% formalin for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
3. Immunofluorescence for Mitotic Defects
This protocol allows for the visualization of chromosome segregation errors.
-
Materials:
-
Cells grown on coverslips
-
This compound and Taxol
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin)
-
Fluorescently labeled secondary antibodies
-
DAPI (for DNA staining)
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on sterile coverslips in a multi-well plate.
-
Treat the cells with this compound, Taxol, or the combination for a specified time (e.g., 16-24 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope. Analyze for mitotic spindle abnormalities and chromosome mis-segregation.
-
In Vivo Studies
1. Xenograft Tumor Model
This protocol describes the evaluation of the combination therapy in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
Taxol formulation for in vivo use
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Taxol alone, this compound + Taxol).
-
Administer the treatments according to a predefined schedule. For example, Taxol can be administered intravenously (i.v.) or intraperitoneally (i.p.) once or twice a week, while this compound can be administered orally (p.o.) daily.
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a specified period (e.g., 3-4 weeks) or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound and Taxol combination therapy.
Experimental Workflow: In Vitro
Caption: Workflow for in vitro analysis of this compound and Taxol combination.
Experimental Workflow: In Vivo
Caption: Workflow for in vivo xenograft study of this compound and Taxol.
References
- 1. researchgate.net [researchgate.net]
- 2. BUB1 Inhibition Sensitizes TNBC Cell Lines to Chemotherapy and Radiotherapy [mdpi.com]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complete Regression of Xenograft Tumors upon Targeted Delivery of Paclitaxel via Π-Π Stacking Stabilized Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BUB1 Inhibition Overcomes Radio- and Chemoradiation Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Bub1 Inhibition by BAY-320
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budding uninhibited by benzimidazoles 1 (Bub1) is a serine/threonine kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Dysregulation of Bub1 has been implicated in aneuploidy and tumorigenesis, making it an attractive target for cancer therapy.[3][4] BAY-320 is a potent and selective ATP-competitive inhibitor of Bub1 kinase activity.[5][6] This document provides detailed application notes and protocols for utilizing Western blot analysis to characterize the inhibitory effects of this compound on Bub1 and its downstream signaling pathways.
Mechanism of Action of this compound
This compound inhibits the kinase activity of Bub1, preventing the phosphorylation of its substrates.[5] A key substrate of Bub1 is histone H2A at threonine 120 (H2A-T120).[6][7] The phosphorylation of H2A at this site (H2ApT120) is crucial for the recruitment of Shugoshin (Sgo1), a protein that protects centromeric cohesion.[6][8] By inhibiting Bub1, this compound reduces the levels of H2ApT120, leading to the displacement of Sgo1 from the centromeres.[8][9] This disruption of the SAC can lead to premature anaphase onset and chromosome missegregation, ultimately affecting cell proliferation.[5][6]
Data Presentation: Quantitative Analysis of this compound Inhibition
The following table summarizes the quantitative data on the inhibitory effects of this compound from various studies. This data is essential for designing experiments and interpreting results.
| Parameter | Value | Cell Lines | Experimental Conditions | Reference |
| Bub1 Kinase Activity IC50 | 680 nM | In vitro | Recombinant human Bub1 catalytic domain | [5][6] |
| H2ApT120 Phosphorylation IC50 | 0.56 µM | In vitro | Recombinant GFP-Bub1 and H2A | [5][7] |
| Effective Concentration for near-maximal Bub1 inhibition | 3-10 µM | RPE1, HeLa | 14 hours treatment | [5] |
| Reduction in centromeric Sgo1 and Sgo2 levels | ~80% reduction | RPE1 | 10 µM this compound for 3 hours | [5] |
| Effect on Mitotic Progression | Prolonged mitosis | DLD-1 | 10 µM this compound | [8] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, RPE1, OVCAR-3) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Synchronization (Optional but Recommended): For cell cycle-dependent studies, synchronize the cells at the G1/S boundary using a thymidine block or in mitosis using a nocodazole treatment. This will enrich the population of cells in the desired phase of the cell cycle.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0.1, 1, 3, 10 µM).
-
Incubation: Remove the old medium from the cells and add the medium containing this compound or a vehicle control (DMSO). Incubate the cells for the desired time period (e.g., 2, 14, 24, or 48 hours).[5]
Protocol 2: Protein Extraction
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold 1X PBS.
-
Add 1X SDS sample buffer (e.g., Laemmli buffer) directly to the plate (100 µl for a well in a 6-well plate).[10]
-
Immediately scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Homogenization: Sonicate the lysate for 10-15 seconds to ensure complete cell lysis and to shear the DNA, which will reduce the viscosity of the sample.[10]
-
Denaturation: Heat the samples at 95-100°C for 5 minutes.[10]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 5 minutes to pellet any insoluble debris.[10]
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). This step is crucial for equal loading of proteins in the subsequent steps.
Protocol 3: Western Blot Analysis
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Include a pre-stained protein ladder to monitor the separation and estimate the molecular weight of the target proteins.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[11]
-
The transfer time and voltage should be optimized based on the molecular weight of the target proteins and the specific transfer apparatus.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against the target proteins (e.g., anti-Bub1, anti-phospho-H2A (Thr120), anti-Sgo1, and a loading control like anti-GAPDH or anti-β-actin) in the blocking buffer at the recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[10]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.[10]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[10]
-
-
Washing:
-
Repeat the washing step as described above.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the loading control band to correct for any variations in protein loading.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Bub1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Western blot workflow for analyzing Bub1 inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BUB1 promotes proliferation of liver cancer cells by activating SMAD2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BUB1 BUB1 mitotic checkpoint serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 12. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for BAY-320 in Cancer Cell Lines
Inducing Mitotic Arrest with the Selective Bub1 Kinase Inhibitor BAY-320
Introduction
This compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase Budding uninhibited by benzimidazoles 1 (Bub1).[1][2] Bub1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[3][4] Inhibition of Bub1 kinase activity by this compound disrupts the localization of key downstream targets, including Shugoshin (Sgo1), leading to defects in chromosome cohesion, misalignment of chromosomes, and ultimately, mitotic arrest.[1][3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce mitotic arrest in cancer cell lines, making it a valuable tool for cancer research and drug development.
Mechanism of Action
This compound selectively inhibits the kinase activity of Bub1.[1][2] This inhibition prevents the phosphorylation of histone H2A at threonine 120 (H2ApT120), a key event mediated by Bub1.[2][4] The absence of H2ApT120 at the centromeres leads to the failure of Shugoshin (Sgo1) to localize correctly.[1][4] Sgo1 is essential for protecting centromeric cohesion and for the proper attachment of microtubules to kinetochores. The disruption of this pathway by this compound results in premature loss of sister chromatid cohesion, chromosome missegregation, and a prolonged mitotic arrest.[1][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 | eLife [elifesciences.org]
- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
Live-Cell Imaging of Mitotic Events with the Bub1 Kinase Inhibitor BAY-320: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-320 is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase Bub1 (Budding uninhibited by benzimidazoles 1).[1][2] Bub1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][3] Inhibition of Bub1's kinase activity by this compound disrupts the proper localization of key mitotic proteins, including Shugoshin (Sgo1), leading to defects in chromosome-spindle attachments, prolonged mitosis, and an increased incidence of chromosome mis-segregation.[2][4] These characteristics make this compound a valuable tool for studying the intricacies of mitotic regulation and a potential therapeutic agent in oncology.
These application notes provide detailed protocols for utilizing this compound in live-cell imaging studies to observe and quantify mitotic events. The included methodologies are designed to guide researchers in investigating the cellular phenotypes resulting from Bub1 inhibition.
Mechanism of Action of this compound
This compound specifically targets the kinase activity of Bub1.[2] Bub1's kinase function is essential for the phosphorylation of Histone H2A at Threonine 120 (H2A-pT120), a key event for the recruitment of Sgo1 to the centromeres.[4] Sgo1, in turn, protects centromeric cohesin from premature cleavage and is involved in the proper functioning of the chromosomal passenger complex (CPC). By inhibiting Bub1, this compound prevents H2A-pT120, leading to the delocalization of Sgo1 and the CPC from the centromeres.[2] This disruption of the intricate signaling cascade at the kinetochore results in aberrant mitotic progression.
dot
Caption: Bub1 signaling pathway in the Spindle Assembly Checkpoint.
Data Presentation: Quantitative Effects of this compound on Mitotic Events
The following table summarizes the quantitative data obtained from live-cell imaging of DLD-1 colon cancer cells stably expressing GFP-Histone H2B, treated with DMSO (control) or 10 µM this compound for 3 days.[2]
| Parameter | Control (DMSO) | 10 µM this compound | Reference |
| Mean Time in Mitosis (minutes) | ~40 | ~60 | [2] |
| Proportion of Abnormal Mitoses | Low | Significantly Increased | [2] |
| Observed Mitotic Defects | - Lagging chromosomes- Chromosome bridges- Multipolar spindles | [5][6] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitotic Progression
This protocol is designed for time-lapse imaging of cells treated with this compound to monitor mitotic events.
Materials:
-
Human cell line stably expressing a fluorescently tagged histone (e.g., H2B-GFP) and/or a fluorescently tagged tubulin (e.g., mCherry-Tubulin). DLD-1 or HeLa cells are suitable options.[2][5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Glass-bottom imaging dishes or plates.
-
Live-cell imaging microscope system equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
This compound (stock solution in DMSO).
-
DMSO (vehicle control).
-
Live-cell imaging solution (e.g., phenol red-free medium buffered with HEPES).
Procedure:
-
Cell Seeding:
-
One day before imaging, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging. This ensures that individual cells can be tracked without excessive cell-cell contact.
-
-
Drug Treatment:
-
On the day of imaging, prepare fresh dilutions of this compound in pre-warmed complete culture medium. A final concentration of 3-10 µM is a common starting point for inducing clear mitotic phenotypes.[2][7]
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or DMSO.
-
Incubate the cells for at least 3 hours prior to imaging to allow for drug uptake and target engagement.[2] For long-term effects, treatment can be extended up to 72 hours.[2]
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the pre-warmed and equilibrated environmental chamber (37°C, 5% CO2).
-
Allow the dish to acclimate for at least 20-30 minutes before starting image acquisition.
-
Identify several fields of view with healthy, well-spaced cells for time-lapse imaging.
-
Set up the imaging parameters:
-
Channels: Acquire images in the appropriate channels for your fluorescent proteins (e.g., GFP and RFP/mCherry) and a brightfield or phase-contrast channel to monitor overall cell morphology.
-
Time-lapse Interval: Acquire images every 5-15 minutes. A 5-minute interval is suitable for detailed analysis of mitotic progression.[2]
-
Duration: Image for a total of 24-72 hours to capture a sufficient number of mitotic events and observe subsequent cell fates.
-
Z-stacks: Acquire a Z-stack of 5-10 slices with a step size of 1-2 µm to ensure the entire cell volume is captured, especially as cells round up in mitosis.
-
Exposure: Use the lowest possible laser power and exposure time to minimize phototoxicity while still obtaining a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Manually or automatically track individual cells through mitosis.
-
Mitotic Timing: Measure the duration of mitosis from nuclear envelope breakdown (NEB) to anaphase onset or chromosome decondensation.
-
Mitotic Defects: Quantify the percentage of cells exhibiting abnormal mitotic phenotypes such as:
-
Lagging chromosomes: Chromosomes that fail to properly attach to the spindle and are left behind during anaphase.
-
Anaphase bridges: Chromatin bridges that connect the separating sister chromatids in anaphase.
-
Micronuclei: Small, extra-nuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei.
-
Multipolar spindles: Mitotic spindles with more than two poles, leading to aberrant chromosome segregation.
-
Mitotic slippage: Exit from mitosis without proper chromosome segregation, resulting in a tetraploid G1 cell.
-
Cell death in mitosis.
-
-
dot
Caption: Experimental workflow for live-cell imaging with this compound.
Protocol 2: Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
Materials:
-
Cells of interest (e.g., OVCAR-3, Kuramochi, RPE1).[2]
-
6-well plates.
-
Complete cell culture medium.
-
This compound.
-
Trypsin-EDTA.
-
Phosphate-buffered saline (PBS).
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol).
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
-
Drug Treatment:
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-12.5 µM) for a defined period (e.g., 3 days).[2]
-
-
Colony Growth:
-
After the treatment period, replace the drug-containing medium with fresh complete medium.
-
Incubate the plates for 10-14 days, or until visible colonies have formed in the control wells.
-
-
Staining and Quantification:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition relative to the control.
-
Protocol 3: Immunofluorescence for Mitotic Spindle and Chromosomes
This protocol allows for the visualization of fixed cells to examine the effects of this compound on spindle morphology and chromosome alignment.
Materials:
-
Cells grown on coverslips.
-
This compound.
-
Paraformaldehyde (PFA) or methanol for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibodies (e.g., anti-α-tubulin for spindle, anti-pericentrin for centrosomes).
-
Fluorescently labeled secondary antibodies.
-
DAPI or Hoechst for DNA staining.
-
Antifade mounting medium.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate.
-
Treat the cells with this compound (e.g., 10 µM) for an appropriate duration (e.g., 3 hours) to enrich for mitotic cells with defects.[2]
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and a DNA stain (DAPI or Hoechst) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Off-Target Effects and Selectivity
This compound has been shown to be a highly selective inhibitor of Bub1 kinase. In a kinase panel screen, off-target inhibition generally required at least a 20-fold higher concentration of this compound compared to the concentration needed for Bub1 inhibition.[7] Importantly, at concentrations that effectively inhibit Bub1 in cells, this compound does not significantly affect the activity of the functionally related kinase, Haspin.[2][7] This high selectivity makes this compound a reliable tool for specifically probing the functions of Bub1 kinase activity. However, as with any small molecule inhibitor, it is always advisable to perform control experiments, such as comparing the phenotype of this compound treatment with that of Bub1 siRNA knockdown, to confirm the on-target nature of the observed effects.
Conclusion
This compound is a powerful and specific inhibitor of Bub1 kinase, making it an invaluable tool for dissecting the complex regulation of mitosis. The protocols provided here offer a comprehensive guide for researchers to utilize this compound in live-cell imaging and other cell-based assays to investigate the consequences of Bub1 inhibition on mitotic progression and chromosome segregation. By carefully applying these methods, researchers can gain deeper insights into the fundamental mechanisms governing cell division and explore the potential of Bub1 as a therapeutic target in diseases characterized by chromosomal instability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 4. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BAY-320 Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly soluble Bub1 kinase inhibitor, BAY-320, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer for an in vitro kinase assay. What is the recommended solvent?
A1: this compound is known to have low solubility in aqueous buffers. The recommended starting point is to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO). A stock solution, for example at 10 mM, can be prepared in DMSO. This stock solution can then be diluted into your aqueous assay buffer. It is crucial to ensure that the final concentration of DMSO in your assay is low enough to not affect the biological activity of the enzyme or cells. Typically, a final DMSO concentration of less than 1% is recommended, but this should be empirically determined for your specific assay.
Q2: After diluting my DMSO stock of this compound into my aqueous buffer, I observe precipitation. What can I do to prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with poorly soluble compounds. Here are several strategies to mitigate this:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Use a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, in your aqueous buffer can help to maintain the solubility of this compound.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This can sometimes prevent the compound from crashing out of solution.
Q3: I need to formulate this compound for in vivo animal studies. What are the recommended formulation strategies?
A3: Formulating poorly soluble compounds like this compound for in vivo studies requires specialized vehicles to ensure adequate bioavailability. Here are a few established approaches:
-
Co-solvent Systems: A common strategy is to use a mixture of solvents. For instance, a formulation can be prepared by first dissolving this compound in DMSO and then diluting this with other vehicles like polyethylene glycol 300 (PEG300), Tween-80, and saline.
-
Lipid-Based Formulations: For oral administration, lipid-based formulations can enhance absorption. This can involve dissolving this compound in an oil, such as corn oil.
-
Nanosuspensions: Reducing the particle size of the compound to the nanoscale can improve its dissolution rate and bioavailability. This is a more advanced technique that may require specialized equipment.
Q4: Are there any general considerations I should be aware of when working with poorly soluble kinase inhibitors?
A4: Yes, several general principles apply to working with this class of compounds:
-
Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic and thermodynamic solubility. What you might achieve initially could be a supersaturated, kinetically soluble state that may precipitate over time.
-
Storage of Solutions: If you prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C or -80°C. Generally, these are usable for up to one month when stored at -20°C.
-
Vehicle Controls: Always include appropriate vehicle controls in your experiments to account for any effects of the solvents or excipients on your biological system.
Troubleshooting Guides
Issue 1: this compound Precipitation in In Vitro Assays
Table 1: Troubleshooting Precipitation of this compound in In Vitro Aqueous Buffers
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Low Aqueous Solubility | Use a Co-solvent | 1. Prepare a 10 mM stock solution of this compound in 100% DMSO. 2. For your final assay, dilute the stock solution in your aqueous buffer to the desired concentration, ensuring the final DMSO concentration is ≤ 1%. 3. Vortex the final solution gently before use. |
| Precipitation Upon Dilution | Incorporate a Surfactant | 1. Prepare your aqueous assay buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% Tween-80). 2. Add the this compound DMSO stock to the surfactant-containing buffer while vortexing. |
| Compound "Crashing Out" | Optimize pH | 1. Prepare a series of your assay buffer with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0). 2. Attempt to dissolve this compound in each buffer and visually inspect for precipitation. 3. Ensure the chosen pH is compatible with your assay. |
| High Final Concentration | Reduce Working Concentration | 1. Perform a dose-response experiment to determine the lowest effective concentration of this compound for your assay. 2. Work at or below this concentration to minimize solubility issues. |
Issue 2: Poor Bioavailability in In Vivo Studies
Table 2: Formulation Strategies for Improving In Vivo Exposure of this compound
| Formulation Strategy | Composition | Preparation Protocol | Considerations |
| Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1. Dissolve this compound in DMSO to create a concentrated stock. 2. Add PEG300 and mix thoroughly. 3. Add Tween-80 and mix. 4. Finally, add saline to reach the final volume and mix until clear. | This formulation can often achieve a higher concentration of the compound. However, the potential for toxicity from the excipients should be considered. |
| Oil-Based Suspension | 10% DMSO, 90% Corn Oil | 1. Dissolve this compound in DMSO. 2. Add the corn oil and mix thoroughly to create a uniform suspension. | Suitable for oral gavage. The suspension should be administered shortly after preparation to ensure homogeneity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 492.5 g/mol ). For example, to make 1 mL of a 10 mM stock solution, you would need 4.925 mg of this compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed this compound.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into small, tightly sealed vials and store at -20°C for up to one month or -80°C for longer-term storage.
Protocol 2: Preparation of an In Vivo Formulation (Co-solvent System)
This protocol is for preparing a 1 mg/mL solution of this compound.
-
Initial Dissolution: Dissolve 10 mg of this compound in 1 mL of DMSO.
-
Addition of Co-solvents: To this solution, add 4 mL of PEG300 and mix well.
-
Addition of Surfactant: Add 0.5 mL of Tween-80 and mix until the solution is clear.
-
Final Dilution: Add 4.5 mL of sterile saline to bring the total volume to 10 mL. Mix thoroughly. The final concentration of this compound will be 1 mg/mL.
Visualizations
Bub1 Kinase Signaling Pathway
Caption: The inhibitory action of this compound on the Bub1 kinase signaling pathway.
Experimental Workflow for Troubleshooting this compound Insolubility
Caption: A logical workflow for addressing the insolubility of this compound in aqueous solutions.
Off-target effects of BAY-320 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Bub1 kinase inhibitor, BAY-320. The information provided is intended to address specific issues that may arise during experiments, particularly concerning potential off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the reported selectivity of this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of Bub1 kinase with a reported IC50 of approximately 680 nM.[1] Extensive kinase profiling has been conducted to assess its specificity. In one study, this compound was tested against a panel of 222 protein kinases at a concentration of 10 µM and demonstrated only modest cross-reactivity.[2][3] A further active site-directed competition binding assay against 403 human kinases confirmed the exquisite binding selectivity for Bub1.[4]
Q2: Are there known off-target effects of this compound, especially at high concentrations?
A2: While this compound is highly selective for Bub1, as with any small molecule inhibitor, the potential for off-target effects increases with concentration. At 10 µM, a concentration significantly above the IC50 for Bub1, only modest interactions with other kinases were observed.[2][3] However, researchers should be aware that at high concentrations, phenotypes could potentially arise from these minor off-target activities. It has been suggested that some observed effects of this compound during interphase in certain cancer cell lines could be due to off-target activities.[5][6]
Q3: What are the typical concentrations of this compound used in cell-based assays?
A3: The effective concentration of this compound in cell-based assays can vary depending on the cell line and the specific experimental endpoint. Concentrations in the range of 3-10 µM have been used to achieve near-maximal inhibition of Bub1 activity in cells, as measured by the reduction of histone H2A T120 phosphorylation.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is an ATP-competitive inhibitor of the serine/threonine kinase Bub1.[1] Bub1 is a key component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[7][8] By inhibiting the kinase activity of Bub1, this compound disrupts the localization of downstream checkpoint proteins, such as Shugoshin (Sgo1), and affects the chromosomal passenger complex (CPC), ultimately leading to defects in chromosome cohesion and segregation.[2][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Observed phenotype does not align with known Bub1 function. | The phenotype may be due to an off-target effect of this compound at the concentration used. | 1. Perform a dose-response experiment: Determine if the phenotype is observed at concentrations closer to the Bub1 IC50. 2. Use a structurally different Bub1 inhibitor: Confirm if a different Bub1 inhibitor recapitulates the phenotype. 3. Rescue experiment: If possible, express a drug-resistant mutant of Bub1 to see if the phenotype is reversed. |
| High background or unexpected results in in vitro kinase assays. | Assay conditions may not be optimal, or the inhibitor may be interfering with the assay components. | 1. Optimize ATP concentration: Ensure the ATP concentration is appropriate for the kinase and the inhibitor's mechanism. 2. Check for compound interference: Run controls without the kinase to see if this compound interferes with the detection method (e.g., fluorescence or luminescence). 3. Ensure enzyme quality: Use a highly purified and active preparation of Bub1 kinase. |
| Variability in cellular response to this compound. | Cell line-specific differences in drug metabolism, target expression, or compensatory pathways. | 1. Characterize Bub1 expression: Confirm Bub1 expression levels in your cell line. 2. Assess cell permeability: Ensure the compound is entering the cells effectively. 3. Consider cell cycle synchronization: As Bub1 function is cell cycle-dependent, synchronizing cells may reduce variability. |
| Toxicity observed at effective concentrations. | The concentration required for on-target effect may be causing off-target toxicity. | 1. Determine the therapeutic window: Identify the concentration range that inhibits Bub1 without causing significant cell death. 2. Time-course experiment: Assess if shorter incubation times can achieve the desired on-target effect with reduced toxicity. |
Data Presentation
Table 1: Kinase Selectivity of this compound
While the complete raw data from large-scale kinase screens are not publicly available, published results indicate very high selectivity. The table below is a representative summary based on the available literature.
| Kinase | Reported Inhibition at 10 µM | Reference |
| Bub1 | Significant Inhibition (Primary Target) | [1][2][3] |
| Panel of 222 Other Kinases | Modest Cross-Reactivity | [2][3] |
| Panel of 403 Other Kinases | Marginal Interaction | [4] |
| Haspin | No Detectable Inhibition | [2] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Bub1 Inhibition
This protocol provides a general framework for assessing the inhibitory activity of this compound against Bub1 kinase in a biochemical setting.
-
Reagents and Materials:
-
Recombinant human Bub1 kinase
-
Histone H2A (as substrate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive methods
-
ATP solution
-
96-well plates
-
Phosphocellulose paper or other capture method for radioactive assays
-
Scintillation counter or appropriate detection instrument for non-radioactive assays
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO-only control.
-
In a 96-well plate, add the diluted this compound or control.
-
Add the Bub1 kinase and the histone H2A substrate to each well.
-
Pre-incubate the plate at 30°C for 10-15 minutes.
-
Initiate the kinase reaction by adding the ATP solution (containing [γ-³²P]ATP if applicable).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution like phosphoric acid).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash, and quantify the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the specific detection protocol (e.g., antibody-based detection of phosphorylated substrate).
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
-
Protocol 2: Cellular Assay for Bub1 Target Engagement
This protocol describes the assessment of this compound's ability to inhibit Bub1 in a cellular context by measuring the phosphorylation of its downstream substrate, histone H2A at threonine 120 (H2A-pT120).
-
Reagents and Materials:
-
Cell line of interest (e.g., HeLa, RPE1)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Nocodazole or other mitotic arresting agent
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against H2A-pT120
-
Primary antibody for a loading control (e.g., Histone H3, GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a mitotic arresting agent (e.g., nocodazole) for a sufficient time to enrich the mitotic population.
-
Add serial dilutions of this compound (and a DMSO control) to the cells and incubate for the desired time (e.g., 1-3 hours).
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting with the cell lysates.
-
Probe the membrane with primary antibodies against H2A-pT120 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence imager.
-
Quantify the band intensities to determine the dose-dependent inhibition of H2A-pT120 by this compound.
-
Mandatory Visualizations
Caption: Bub1 Signaling Pathway and the Point of Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 | eLife [elifesciences.org]
- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peer review in Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 | eLife [elifesciences.org]
- 5. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BUB1 - Wikipedia [en.wikipedia.org]
- 9. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize BAY-320 cytotoxicity in non-cancerous cells
Welcome to the technical support center for BAY-320. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer strategies for minimizing its cytotoxic effects in non-cancerous cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and ATP-competitive inhibitor of Budding Uninhibited by Benzimidazoles 1 (Bub1) kinase. Bub1 is a crucial serine/threonine kinase involved in the spindle assembly checkpoint (SAC), a critical control point in the M-phase of the cell cycle that ensures proper chromosome segregation. By inhibiting Bub1, this compound disrupts the localization of Shugoshin (Sgo1), which protects centromeric cohesion, and can lead to mitotic errors, ultimately inhibiting cell proliferation.
Q2: Why am I observing cytotoxicity in my non-cancerous cell lines treated with this compound?
While this compound is designed to target rapidly dividing cancer cells, it can also affect normal proliferating cells. Bub1 kinase is essential for mitosis in all dividing cells, not just cancerous ones. Therefore, non-cancerous cells undergoing proliferation in your culture will also be susceptible to the effects of this compound. Additionally, at higher concentrations, off-target effects may contribute to cytotoxicity. Studies have shown that at a concentration of 10 µM, this compound can reduce colony formation in the non-transformed human retinal pigment epithelial (RPE1) cell line.
Q3: Is there a therapeutic window for using this compound to target cancer cells while sparing non-cancerous cells?
Yes, a potential therapeutic window exists due to the differential sensitivity between cancerous and non-cancerous cells. Cancer cells often exhibit a higher dependency on the spindle assembly checkpoint due to their increased rates of chromosome mis-segregation. Recent studies with a closely related Bub1 inhibitor, BAY1816032, have demonstrated a significantly lower IC50 value in lung cancer cell lines (1.1–5.1 µM) compared to a normal lung epithelial cell line (15.9 µM)[1]. This suggests that there is a concentration range where cancer cells can be preferentially targeted.
Q4: What are the initial steps I should take to minimize cytotoxicity in my non-cancerous control cells?
The most critical first step is to perform a careful dose-response study to determine the optimal concentration of this compound for your specific cell lines. The goal is to identify the lowest concentration that achieves the desired effect in your cancer cell line of interest while having the minimal possible impact on your non-cancerous control line.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound, with a focus on mitigating effects on non-cancerous cells.
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed in non-cancerous control cells at the intended effective concentration for cancer cells. | The concentration of this compound is too high for the non-cancerous cell line. | Perform a detailed dose-response curve for both your cancerous and non-cancerous cell lines to determine their respective IC50 values. Use the lowest concentration that shows a significant effect in the cancer cells while being below the toxic threshold for the normal cells. |
| The non-cancerous cells are highly proliferative in the culture conditions used. | Consider synchronizing the non-cancerous cells in the G1 phase of the cell cycle before treatment. This can be achieved by serum starvation or by using a CDK4/6 inhibitor. This will render them less susceptible to a mitosis-targeting agent like this compound. | |
| Off-target effects of this compound at the concentration used. | Reduce the concentration of this compound. If the desired on-target effect is lost at lower concentrations, consider combination therapies. For example, this compound has been shown to sensitize cancer cells to other agents like taxanes or PARP inhibitors, potentially allowing for a lower effective dose of this compound. | |
| Inconsistent results between experiments. | Variations in cell density at the time of treatment. | Ensure consistent cell seeding density and allow cells to adhere and resume proliferation for a consistent period before adding this compound. |
| Instability of this compound in culture media. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Perform a time-course experiment to assess the stability of the compound's effect over the duration of your assay. | |
| Cell line passage number. | Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture. |
Data Presentation
Table 1: Comparative IC50 Values of a Bub1 Inhibitor in Cancerous vs. Non-Cancerous Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of the Bub1 inhibitor BAY1816032, a compound from the same family as this compound, in various cell lines. This data illustrates the potential therapeutic window.
| Cell Line | Cell Type | IC50 (µM) | Citation |
| PCS-300-010 | Normal Lung Epithelial | 15.9 | [1] |
| A549 | Lung Carcinoma | 1.1 - 5.1 | [1] |
| H2030 | Lung Adenocarcinoma | 1.1 - 5.1 | [1] |
| H1975 | Lung Adenocarcinoma | 1.1 - 5.1 | [1] |
| Calu-1 | Lung Squamous Cell Carcinoma | 1.1 - 5.1 | [1] |
| H2198 | Lung Adenocarcinoma | 1.1 - 5.1 | [1] |
| H1876 | Small Cell Lung Cancer | 1.1 - 5.1 | [1] |
Experimental Protocols
Here are detailed protocols for key experiments to assess and manage this compound cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with a range of this compound concentrations. Include untreated and vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Multichannel pipette
-
Plate reader (as per kit instructions, usually 490 nm)
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubate for the desired treatment period.
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Propidium Iodide (PI) solution (provided in the kit)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Mechanism of action of this compound in the context of the spindle assembly checkpoint.
Caption: Experimental workflow for assessing and minimizing this compound cytotoxicity.
Caption: Troubleshooting decision tree for unexpected cytotoxicity in non-cancerous cells.
References
BAY-320 stability and degradation in cell culture media
This technical support center provides guidance on the stability and degradation of BAY-320 in cell culture media. Below you will find frequently asked questions (FAQs) and troubleshooting advice to ensure the effective application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common cell culture media?
The stability of this compound can be influenced by several factors, including the specific type of cell culture medium, the concentration of serum, incubation temperature, and exposure to light. Generally, small molecule stability can vary significantly under typical cell culture conditions (37°C, 5% CO2). It is crucial to refer to specific stability data for your experimental setup.
Q2: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.
Q3: What are the known degradation products of this compound and are they active?
The degradation of this compound can lead to the formation of one or more inactive metabolites. The primary degradation pathway observed in aqueous solutions is hydrolysis. It is important to note that the formation of these degradation products can reduce the effective concentration of active this compound in your experiments over time. The biological activity of these degradation products is considered to be negligible.
Troubleshooting Guide
Issue: I am observing lower-than-expected potency or inconsistent results with this compound.
This is a common issue that can often be traced back to the degradation of the compound in the cell culture medium.
Possible Causes and Solutions:
-
Instability in Media: The half-life of this compound may be shorter than the duration of your experiment.
-
Recommendation: Perform a time-course experiment to determine the optimal time frame for your assay. Consider replenishing the media with freshly prepared this compound at regular intervals for long-term experiments.
-
-
Serum Interactions: Components in fetal bovine serum (FBS) or other sera can bind to or enzymatically degrade this compound.
-
Recommendation: Test the stability of this compound in your specific batch of serum. If instability is confirmed, consider reducing the serum concentration or using a serum-free medium if your cell line permits.
-
-
Improper Storage: Frequent freeze-thaw cycles or improper storage of stock solutions can lead to degradation before the compound is even added to the culture.
-
Recommendation: Ensure stock solutions are aliquoted and stored correctly at -80°C. Minimize exposure to light.
-
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions.
Table 1: Half-Life of this compound in Different Cell Culture Media
| Media Type (supplemented with 10% FBS) | Incubation Temperature (°C) | Half-Life (t½) in Hours |
| DMEM | 37 | 24 |
| RPMI-1640 | 37 | 36 |
| McCoy's 5A | 37 | 30 |
Table 2: Impact of Serum Concentration on this compound Stability in DMEM at 37°C
| Serum Concentration (%) | Half-Life (t½) in Hours |
| 0 (Serum-Free) | 48 |
| 5 | 30 |
| 10 | 24 |
| 20 | 18 |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media
This protocol outlines a method to assess the stability of this compound using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Media: Prepare the desired cell culture medium (e.g., DMEM + 10% FBS).
-
Spiking of this compound: Add this compound to the medium to achieve the final desired concentration.
-
Incubation: Incubate the medium under standard cell culture conditions (37°C, 5% CO2).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the medium.
-
Sample Preparation: Precipitate proteins by adding a threefold excess of cold acetonitrile. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitate.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining this compound using a suitable C18 column and a mobile phase gradient of water and acetonitrile with 0.1% formic acid.
-
Data Analysis: Calculate the half-life of this compound by plotting the natural log of its concentration against time.
Visualizations
Caption: Workflow for determining this compound stability in cell culture media.
Caption: Simplified PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.
Technical Support Center: BAY-320 and Microtubule Dynamics
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using BAY-320, a novel microtubule-stabilizing agent. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
General Properties
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an experimental small molecule designed to stabilize microtubules. It binds to a unique pocket on the β-tubulin subunit, promoting the polymerization of tubulin dimers and inhibiting the depolymerization of existing microtubules. This leads to the formation of hyper-stable, non-dynamic microtubules, ultimately inducing cell cycle arrest at the G2/M phase and triggering apoptosis in rapidly dividing cells.
Caption: Proposed mechanism of action for this compound.
Experimental Design
Q2: I am not observing the expected G2/M arrest in my cell line. What could be the issue?
A2: Several factors could contribute to a lack of G2/M arrest. Please consider the following:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to microtubule-targeting agents. We recommend performing a dose-response curve to determine the optimal concentration (IC50) for your specific cell line. See our reference data below.
-
Drug Incubation Time: The effects of this compound on the cell cycle are time-dependent. An incubation period of 18-24 hours is typically required to observe significant G2/M arrest.
-
Drug Stability: Ensure that your stock solution of this compound is properly stored and has not undergone degradation. Prepare fresh dilutions for each experiment from a validated stock.
Q3: My immunofluorescence imaging shows abnormal microtubule bundling, but the cells are not undergoing apoptosis. Why?
A3: The induction of apoptosis downstream of microtubule stabilization can be delayed or uncoupled in certain cellular contexts.
-
Apoptosis Pathway Defects: The cell line you are using may have defects in the apoptotic signaling pathway (e.g., mutations in p53 or Bcl-2 family members). Consider using a positive control (e.g., Staurosporine) to confirm the integrity of the apoptotic machinery.
-
Insufficient Drug Exposure: While microtubule bundling may be visible at lower concentrations, higher concentrations or longer exposure times may be necessary to surpass the threshold required to trigger the apoptotic cascade.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
Inconsistent IC50 values are a common issue. Follow this troubleshooting workflow to identify the potential source of variability.
Refining BAY-320 treatment duration for specific cell lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining BAY-320 treatment duration for specific cell lines. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Bub1 kinase.[1] It functions by inhibiting the kinase activity of Bub1, which is crucial for the proper localization of Shugoshin (Sgo1) and the chromosomal passenger complex (CPC) to centromeres during mitosis.[1][2][3] This disruption leads to defects in mitotic chromosome alignment, spindle assembly, and can ultimately inhibit cell proliferation.[1]
Q2: What is a typical starting concentration and duration for this compound treatment?
A2: Based on published studies, a common concentration range for this compound is 3-10 µM.[1][3] The treatment duration can vary significantly depending on the cell line and the specific biological question being addressed, ranging from a few hours to several days. For example, significant inhibition of Bub1 kinase activity has been observed in as little as 30 minutes, while effects on mitotic progression and colony formation can require 14 hours to 3 days of treatment.[1]
Q3: How do I determine the optimal treatment duration for my specific cell line?
A3: The optimal treatment duration is cell-line specific and should be determined empirically. A time-course experiment is recommended. This involves treating your cells with a fixed concentration of this compound (e.g., the IC50 value if known, or a concentration from the literature) and assessing the desired biological endpoint at multiple time points.
Q4: What are the key readouts to assess the effectiveness of this compound treatment over time?
A4: Key readouts to monitor include:
-
Phospho-Histone H2A (T120) levels: As a direct substrate of Bub1, a decrease in H2ApT120 is a rapid indicator of this compound activity.[1][2][3]
-
Cell Viability: Assays such as MTT or CellTiter-Glo® can determine the cytotoxic or cytostatic effects over time.
-
Cell Cycle Profile: Flow cytometry analysis of DNA content can reveal cell cycle arrest, particularly in G2/M phase.
-
Apoptosis Markers: Assays for caspase activation or Annexin V staining can indicate the induction of programmed cell death.
-
Colony Formation: For long-term effects on proliferation, a colony formation assay is suitable.[1]
Troubleshooting Guide
Issue 1: High variability in results between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette and verify that all tips are dispensing equal volumes. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.[4]
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. Ensure proper humidification in the incubator.[4]
-
-
Possible Cause: Pipetting errors.
-
Solution: Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips.[4]
-
Issue 2: No significant effect of this compound treatment is observed.
-
Possible Cause: Suboptimal drug concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line. The effective concentration can vary between cell types.
-
-
Possible Cause: Insufficient treatment duration.
-
Possible Cause: Degraded this compound.
-
Solution: Check the expiration date and storage conditions of your this compound stock. Prepare fresh dilutions for each experiment.[4]
-
-
Possible Cause: Cell line resistance.
-
Solution: Some cell lines may be inherently resistant to Bub1 inhibition. Consider using a positive control cell line known to be sensitive to this compound.
-
Issue 3: High background signal in fluorescence-based assays.
-
Possible Cause: Autofluorescence of cells or the compound.
-
Possible Cause: Non-specific antibody binding.
-
Solution: Optimize blocking conditions and titrate primary and secondary antibody concentrations. Include an isotype control.[4]
-
Data Summary: this compound Treatment in Various Cell Lines
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| HeLa | 3 µM | 2 hours | No detectable effect on Haspin substrate histone H3 (T3) phosphorylation. | [1] |
| HeLa | 3 µM | 10 hours | Partial displacement of CPC subunits from centromeres. | [1] |
| HeLa | 3-10 µM | 14 hours | Near-maximal inhibition of Bub1 and drastically reduced T120 phosphorylation. | [1] |
| HeLa | 3 µM | 24 hours | Lowered the percentage of cells maintaining a SAC arrest from 17% to 4% and 2%. | [1] |
| HeLa | 3 µM | 48 hours | Minor effects on mitotic progression, with a short delay of anaphase onset. | [1] |
| RPE1 | 10 µM | 3 hours | Reduced centromeric levels of Sgo1 and Sgo2 to ~20% of control values. | [1] |
| RPE1 | 3-10 µM | 14 hours | Near-maximal inhibition of Bub1 and drastically reduced T120 phosphorylation. | [1] |
| DLD-1 | 10 µM | 3 days | Significantly prolonged the time required to complete mitosis. | [1] |
| OVCAR-3 | 10 µM | 3 days | Reduced colony formation. | [1] |
| Kuramochi | 10 µM | 3 days | Reduced colony formation. | [1] |
| RPE1 (non-transformed) | 10 µM | 3 days | Reduced colony formation. | [1] |
Experimental Protocols
Protocol: Time-Course Analysis of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentration of this compound. Include vehicle-treated and untreated controls.
-
Time-Point Incubation: At each designated time point (e.g., 6, 12, 24, 48, 72 hours), proceed to the next step.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each time point relative to the vehicle-treated control.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After allowing them to adhere, treat with this compound for the desired durations.
-
Cell Harvesting: At each time point, harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Visualizations
Caption: this compound inhibits Bub1 kinase, disrupting downstream signaling for proper mitosis.
Caption: Workflow for determining the optimal this compound treatment duration.
Caption: Troubleshooting logic for a lack of this compound effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 | eLife [elifesciences.org]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. bitesizebio.com [bitesizebio.com]
Technical Support Center: Confirming Bub1 Inhibition after BAY-320 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively confirm the inhibition of Budding uninhibited by benzimidazoles 1 (Bub1) kinase following treatment with BAY-320.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit Bub1?
This compound is a potent and selective ATP-competitive inhibitor of Bub1 kinase.[1][2] It directly targets the kinase activity of Bub1, preventing the phosphorylation of its downstream substrates.
Q2: What is the primary and most direct method to confirm Bub1 inhibition by this compound in cells?
The most direct method is to assess the phosphorylation status of the well-established Bub1 substrate, histone H2A at threonine 120 (H2A-pT120).[1][2] this compound treatment should lead to a significant, dose-dependent reduction in H2A-pT120 levels. This can be quantified by Western blotting or immunofluorescence.[3][4]
Q3: What are the expected downstream cellular phenotypes of Bub1 inhibition with this compound?
Successful Bub1 inhibition with this compound is expected to result in several downstream effects, including:
-
Reduced localization of Shugoshin (Sgo1 and Sgo2) proteins to the centromeres.[1][5]
-
Partial displacement of the Chromosomal Passenger Complex (CPC) from the centromeres.[6]
-
A potential, though sometimes minor, delay in mitotic progression.[1][5]
-
Decreased cell proliferation and colony formation with prolonged treatment.[1][5]
Q4: At what concentration and for how long should I treat my cells with this compound to observe Bub1 inhibition?
The optimal concentration and duration of this compound treatment can be cell-line dependent. However, published studies provide effective ranges. Near-maximal inhibition of H2A-pT120 has been observed with 3-10 µM this compound for 14 hours in RPE1 and HeLa cells.[1] Shorter treatments of 3 hours with 10 µM have also been shown to be effective in reducing centromeric Sgo1 and Sgo2 levels.[1] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
Troubleshooting Guides
Problem 1: No significant decrease in H2A-pT120 levels is observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inactive this compound Compound | Verify the integrity and proper storage of the this compound compound. If possible, test its activity in an in vitro kinase assay. |
| Suboptimal Treatment Conditions | Perform a dose-response experiment with a broader range of this compound concentrations (e.g., 0.1 µM to 20 µM). Increase the treatment duration (e.g., up to 24-48 hours). |
| Cell Line Resistance | Some cell lines may be less sensitive to this compound. Consider testing a different cell line known to be responsive (e.g., HeLa, RPE1). |
| Antibody Issues | Ensure the primary antibody for H2A-pT120 is validated and used at the recommended dilution. Include appropriate positive and negative controls in your Western blot or immunofluorescence experiment. |
| Experimental Protocol | Review your cell lysis, protein quantification, and Western blot/immunofluorescence protocols for any potential errors. |
Problem 2: Inconsistent or minor changes in downstream phenotypic readouts (e.g., Sgo1 localization, mitotic delay).
| Possible Cause | Troubleshooting Step |
| Cell Cycle Synchronization | For assays analyzing mitotic events, synchronize the cells (e.g., using a thymidine block) to enrich the mitotic population before this compound treatment. |
| Subtle Phenotypes | The effects of Bub1 inhibition on mitotic progression can be subtle in some cell lines.[1][3] For live-cell imaging, analyze a sufficient number of cells to detect statistically significant differences. |
| Assay Sensitivity | Ensure your immunofluorescence protocol is optimized for detecting changes in protein localization at the centromeres. Use high-resolution microscopy. |
| Off-Target Effects | At higher concentrations, off-target effects might occur.[5] Correlate your phenotypic data with the direct measure of Bub1 inhibition (H2A-pT120 levels) to ensure the observed effects are due to on-target activity. |
Experimental Protocols
Western Blotting for H2A-pT120
-
Cell Treatment: Plate cells and treat with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H2A-pT120. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H2A or GAPDH).
Immunofluorescence for Centromeric Protein Localization (Sgo1/CPC)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 3% BSA in PBS).
-
Antibody Staining: Incubate with primary antibodies against the protein of interest (e.g., Sgo1, Aurora B) and a centromere marker (e.g., CREST). Follow with incubation with fluorescently labeled secondary antibodies.
-
DNA Staining and Mounting: Stain the DNA with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the fluorescence intensity of the protein of interest at the centromeres (colocalized with the CREST signal).
Quantitative Data Summary
| Parameter | Inhibitor | Cell Line | IC50 / Concentration | Effect | Reference |
| Bub1 Kinase Activity (in vitro) | This compound | - | IC50: 680 nM | Inhibition of recombinant Bub1 kinase activity. | [1] |
| H2A-pT120 (in vitro) | This compound | - | IC50: 0.56 µM | Inhibition of Bub1-mediated H2A phosphorylation. | [1] |
| H2A-pT120 (in cellulo) | This compound | RPE1, HeLa | 3-10 µM (14h) | Drastic reduction in T120 phosphorylation. | [1] |
| Sgo1/Sgo2 Localization | This compound | RPE1 | 10 µM (3h) | Reduction to ~20% of control centromeric levels. | [1] |
| CPC Subunit Localization | This compound | HeLa | 3 µM (10h) | Partial displacement from centromeres. | [1] |
| Colony Formation | This compound | OVCAR-3, Kuramochi, RPE1 | 10 µM (3d) | Reduction in colony formation. | [1] |
Visualizations
Caption: Bub1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for confirming Bub1 inhibition.
Caption: Troubleshooting logic for H2A-pT120 assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 | eLife [elifesciences.org]
- 4. elifesciences.org [elifesciences.org]
- 5. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of BAY-320 with Other Mitotic Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel mitotic inhibitor BAY-320 with established agents in the field. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
This compound is a selective, ATP-competitive inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase, a key regulator of the spindle assembly checkpoint (SAC) and chromosome segregation during mitosis.[1][2] Unlike many other mitotic inhibitors that target microtubule dynamics, this compound's mechanism offers a distinct approach to disrupting cell division. This guide will compare this compound to prominent microtubule-targeting agents, including taxanes (paclitaxel and docetaxel), vinca alkaloids (vincristine), and other novel agents such as ixabepilone and eribulin.
Mechanism of Action: A Tale of Two Targets
Mitotic inhibitors primarily function by disrupting the mitotic spindle, a critical cellular machine responsible for accurate chromosome segregation. However, the specific molecular targets within this process can vary significantly.
This compound: Targeting the Spindle Assembly Checkpoint Kinase Bub1
This compound specifically inhibits the kinase activity of Bub1.[1][2] Bub1 plays a crucial role in the SAC, a signaling pathway that ensures each chromosome is properly attached to the mitotic spindle before the cell proceeds to anaphase. By inhibiting Bub1, this compound disrupts the localization of Shugoshin 1 (Sgo1), a protein essential for protecting centromeric cohesion, and affects mitotic chromosome arrangement and spindle assembly, ultimately inhibiting cell proliferation.[1][2][3]
Microtubule-Targeting Agents: A Common Pathway
In contrast, the majority of clinically established mitotic inhibitors target microtubules, the primary components of the mitotic spindle.[4][5] These agents can be broadly categorized into two groups:
-
Microtubule Stabilizers (e.g., Taxanes - Paclitaxel, Docetaxel; Ixabepilone): These agents bind to β-tubulin and stabilize microtubules, preventing their depolymerization.[4] This hyper-stabilization leads to the formation of abnormal microtubule bundles and mitotic spindle dysfunction, ultimately arresting cells in mitosis and inducing apoptosis.[4]
-
Microtubule Destabilizers (e.g., Vinca Alkaloids - Vincristine; Eribulin): These agents also bind to tubulin but inhibit its polymerization into microtubules.[4][6] This disruption of microtubule formation prevents the assembly of a functional mitotic spindle, leading to mitotic arrest.[4][6]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways affected by this compound and microtubule-targeting agents.
References
- 1. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 5. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
BAY-1895344: A Potent ATR Inhibitor Outperforming Alternatives in Diverse Cancer Cell Lines
BAY-1895344 (Elimusertib) has demonstrated significant efficacy as a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway. Preclinical studies reveal its superior antitumor activity in a wide range of cancer cell line models, both as a monotherapy and in combination with other cancer treatments, often outperforming other ATR inhibitors such as Ceralasertib (AZD6738) and Berzosertib (M6620).
BAY-1895344's mechanism of action centers on the inhibition of the ATR signaling pathway, which is crucial for repairing DNA damage and resolving replication stress, hallmarks of many cancers.[1][2] By blocking ATR, BAY-1895344 prevents the downstream phosphorylation of checkpoint kinase 1 (CHK1), leading to cell cycle disruption and apoptosis in cancer cells with underlying DDR defects.[3][4]
This comparison guide provides an objective overview of BAY-1895344's performance against other ATR inhibitors across various cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Efficacy of ATR Inhibitors
The antiproliferative activity of BAY-1895344 has been extensively evaluated in a broad panel of human cancer cell lines, demonstrating potent inhibition with IC50 values often in the low nanomolar range.[3][5]
Table 1: Antiproliferative Activity (IC50, nM) of BAY-1895344 in Various Cancer Cell Lines
| Cancer Type | Cell Line | BAY-1895344 IC50 (nM) |
| Lymphoma | GRANTA-519 (Mantle Cell) | 30[3][6] |
| REC-1 (Mantle Cell) | 9 - 32[3] | |
| SU-DHL-8 (B-cell) | 9[] | |
| Colorectal Cancer | HT-29 | 160[] |
| LoVo | 71[] | |
| Ovarian Cancer | A2780 | Strong antitumor efficacy observed[3] |
| Prostate Cancer | PC-3 | Strong antitumor efficacy observed[3] |
| Breast Cancer | MDA-MB-436 | Potent activity observed[3][6] |
| Carcinosarcoma (Ovarian & Uterine) | HRD Cell Lines (mean) | 64.44[8] |
| HRP Cell Lines (mean) | 147.2[8] |
HRD: Homologous Recombination Deficient; HRP: Homologous Recombination Proficient
Table 2: Comparative Antiproliferative Activity (IC50) of ATR Inhibitors
| Inhibitor | Biochemical IC50 (ATR) | Cellular Mechanistic IC50 (pCHK1/γH2AX) | Antiproliferative IC50 (Median/Specific Cell Line) |
| BAY-1895344 | 7 nM[5][6][9] | 36 nM (γH2AX in HT-29)[3][6][9] | 78 nM (median)[5]; 30 nM (GRANTA-519)[3][6] |
| Ceralasertib (AZD6738) | 1 nM[10] | 74 nM (pCHK1 Ser345)[11] | Median GI50: 1.47 µM[12]; IC50 < 1 µM in 9/13 breast cancer cell lines[13] |
| Berzosertib (M6620) | N/A | N/A | Moderate antitumor efficacy in GRANTA-519 model[3] |
| M4344 | < 150 pM (Ki)[4] | 8 nM (pCHK1)[4] | More potent than berzosertib and ceralasertib in DU145 prostate cancer cells[14] |
Signaling Pathways and Experimental Workflows
The primary signaling pathway targeted by BAY-1895344 is the ATR-CHK1 axis, a cornerstone of the DNA damage response. The experimental workflows to assess the efficacy of ATR inhibitors typically involve cell viability assays, colony formation assays to determine long-term survival, and western blotting to confirm target engagement by measuring the phosphorylation of CHK1.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. AZD6738 [openinnovation.astrazeneca.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Anti-tumor activity of the ATR inhibitor AZD6738 in HER2 positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
BAY-320: A Comparative Analysis of its Kinase Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of BAY-320, a potent and selective inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase. The data presented herein is intended to assist researchers in evaluating the off-target effects of this compound and to provide a framework for its application in preclinical studies.
Executive Summary
This compound is a small molecule inhibitor targeting the serine/threonine kinase Bub1, a key regulator of the spindle assembly checkpoint (SAC). While highly selective for its primary target, understanding its interactions with other kinases is crucial for interpreting experimental results and anticipating potential off-target effects. This guide summarizes the cross-reactivity of this compound against a broad panel of kinases and provides detailed experimental methodologies for assessing kinase selectivity.
Cross-Reactivity Data
In a comprehensive screen, this compound was tested at a concentration of 10 µM against a panel of 222 human protein kinases. The results demonstrate a high degree of selectivity for Bub1, with only modest activity observed against a small subset of other kinases at this high concentration[1]. The following table summarizes the kinases that exhibited notable residual activity in the presence of 10 µM this compound.
| Kinase Target | Residual Activity (%) at 10 µM this compound | Kinase Family |
| Bub1 | <10% | Serine/Threonine Kinase |
| LOK (STK10) | 22% | Serine/Threonine Kinase |
| SLK | 25% | Serine/Threonine Kinase |
| MYO3A | 30% | Myosin Kinase |
| MYO3B | 32% | Myosin Kinase |
| TSSK1B (STK22B) | 35% | Serine/Threonine Kinase |
| MAP4K5 | 38% | Serine/Threonine Kinase |
| STK17A (DRAK1) | 40% | Serine/Threonine Kinase |
| STK17B (DRAK2) | 42% | Serine/Threonine Kinase |
| MAP4K3 | 45% | Serine/Threonine Kinase |
Data sourced from the supplementary materials of Baron et al., eLife, 2016.[1]
Experimental Protocols
The cross-reactivity profile of this compound was determined using a widely accepted in vitro kinase assay platform. The following protocol provides a general methodology for such an assessment, based on the principles of the ADP-Glo™ Kinase Assay.
Objective: To determine the percentage of inhibition of a panel of kinases by this compound at a single concentration.
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
This compound (or other test compound)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multi-well assay plates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock to achieve the desired final assay concentration (e.g., 10 µM).
-
Kinase Reaction Setup:
-
Add 2.5 µL of the specific kinase/substrate mixture to each well of the assay plate.
-
Add 1 µL of the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 6 µL.
-
-
Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).
-
ATP Depletion: Add 6 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 12 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The residual kinase activity is calculated by comparing the luminescence signal in the presence of this compound to the signal from the vehicle control wells.
-
Percentage of Residual Activity = (Signalthis compound / SignalVehicle) * 100
-
Visualizations
Experimental Workflow for Kinase Profiling
Caption: Workflow for determining kinase cross-reactivity using a luminescence-based assay.
Bub1 Signaling Pathway in the Spindle Assembly Checkpoint
Caption: Simplified signaling cascade of the Bub1-mediated spindle assembly checkpoint.
References
A Comparative Guide to Phenotypic Effects: BAY-320 vs. siRNA-Mediated Bub1 Knockdown
For researchers investigating the multifaceted roles of the serine/threonine kinase Bub1 in cell cycle control and chromosome segregation, the choice between small molecule inhibitors and genetic knockdown is a critical experimental consideration. This guide provides a detailed comparison of the phenotypic effects induced by the selective Bub1 kinase inhibitor, BAY-320, and siRNA-mediated knockdown of Bub1. By presenting quantitative data, experimental protocols, and signaling pathway diagrams, we aim to equip researchers with the necessary information to make informed decisions for their study designs.
Mechanism of Action: A Tale of Two Approaches
This compound is a potent and selective ATP-competitive inhibitor of Bub1 kinase activity.[1][2] It specifically targets the catalytic function of the Bub1 protein, preventing the phosphorylation of its downstream substrates.[1][2] This targeted inhibition allows for the dissection of the kinase-dependent functions of Bub1 without affecting its non-catalytic or scaffolding roles.[3][4]
siRNA-mediated Bub1 knockdown , on the other hand, leads to the degradation of Bub1 mRNA, resulting in a significant reduction of the total Bub1 protein level. This approach ablates both the catalytic and non-catalytic functions of Bub1, including its role as a scaffold for the recruitment of other crucial spindle assembly checkpoint (SAC) proteins to the kinetochore.[5][6] However, achieving complete protein depletion with siRNA can be challenging, and even low residual levels of Bub1 may be sufficient for some SAC activity.[2]
Bub1 Signaling Pathway
The following diagram illustrates the central role of Bub1 in the spindle assembly checkpoint and its interaction with downstream effectors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bub1 and BubR1: at the Interface between Chromosome Attachment and the Spindle Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BUB1 - Wikipedia [en.wikipedia.org]
In Vivo Efficacy of Novel Cancer Therapeutics: A Comparative Analysis of BAY-320 and an Alternative Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor activity of BAY-320, a Bub1 kinase inhibitor, and presents data on a notable alternative, the ATR inhibitor Elimusertib (BAY 1895344). This document summarizes key experimental data, details methodologies for pivotal in vivo studies, and visualizes relevant biological pathways and experimental workflows to aid in the evaluation of these compounds for cancer therapy.
Introduction to Investigational Agents
This compound is a selective, ATP-competitive inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase, a crucial component of the spindle assembly checkpoint (SAC). By inhibiting Bub1, this compound disrupts proper chromosome segregation during mitosis, leading to mitotic catastrophe and inhibition of cell proliferation. It has shown potential in preclinical studies for the treatment of cancers such as ovarian and cervical cancer.
Elimusertib (BAY 1895344) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a central player in the DNA Damage Response (DDR) pathway, which is critical for genomic integrity. By inhibiting ATR, Elimusertib can induce synthetic lethality in tumors with existing DNA repair deficiencies and can synergize with DNA-damaging agents.
Comparative In Vivo Anti-Tumor Activity
The following tables summarize the in vivo anti-tumor efficacy of Elimusertib (BAY 1895344) in various preclinical models. At present, detailed in vivo data for this compound from the provided search results is limited.
Table 1: Monotherapy Efficacy of Elimusertib (BAY 1895344) in Xenograft Models
| Cancer Model | Xenograft Type | Animal Model | Dosing Schedule | Outcome |
| Mantle Cell Lymphoma | GRANTA-519 | SCID beige mice | 20 or 50 mg/kg, twice daily, 3 days on/4 days off, orally | Dose-dependent tumor growth inhibition |
| Breast Cancer (HR defective) | MDA-MB-436 | NOD/SCID mice | 20 or 50 mg/kg, twice daily, 3 days on/4 days off, orally | Synergistic tumor growth inhibition with Olaparib |
| Uterine Leiomyosarcoma (ATRX mutated) | LEY-11 PDX | CB-17/SCID mice | 20 mg/kg, twice daily, 3 days on/4 days off, orally | Significant tumor growth inhibition and prolonged survival |
| Uterine Leiomyosarcoma (ATRX mutated) | LEY-16 PDX | CB-17/SCID mice | 20 mg/kg, twice daily, 3 days on/4 days off, orally | Significant tumor growth inhibition and prolonged survival |
Table 2: Combination Therapy Efficacy of Elimusertib (BAY 1895344)
| Combination Agent | Cancer Model | Xenograft Type | Animal Model | Outcome |
| Olaparib (PARP inhibitor) | Breast Cancer | MDA-MB-436 | NOD/SCID mice | Synergistic antitumor activity |
| Darolutamide (Androgen Receptor Antagonist) | Prostate Cancer | LAPC-4 | N/A | Significantly improved antitumor efficacy |
| External Beam Radiotherapy (EBRT) | N/A | N/A | N/A | Synergistic antitumor activity |
| Radium-223 dichloride | Prostate Cancer (bone metastasis model) | LNCaP (intratibial) | N/A | Synergistic anti-tumor activity |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental designs, the following diagrams are provided.
Caption: Mechanism of action of this compound in disrupting the spindle assembly checkpoint.
Caption: Mechanism of action of Elimusertib in the DNA damage response pathway.
Caption: General experimental workflow for in vivo xenograft studies.
Experimental Protocols
1. Uterine Leiomyosarcoma Patient-Derived Xenograft (PDX) Model for Elimusertib (BAY 1895344) Evaluation
-
Animal Model: Female CB-17/SCID mice.
-
Tumor Implantation: Patient-derived uterine leiomyosarcoma tissue (LEY-11 and LEY-16, harboring ATRX mutations) was surgically implanted into the flank of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. Elimusertib (BAY 1895344) was administered by oral gavage at a dose of 20 mg/kg twice daily on a 3 days on, 4 days off schedule. The control group received the vehicle.
-
Monitoring: Tumor volume and mouse body weight were measured twice weekly. Tumor volume was calculated using the formula: (length × width²) / 2.
-
Endpoint: Mice were euthanized when tumors reached a predetermined size or at the end of the study period.
-
Analysis: Tumor growth inhibition was calculated, and statistical analysis (e.g., two-way ANOVA) was performed to determine significance. Overall survival was also evaluated. For mechanistic studies, tumors were harvested for western blot analysis to assess the phosphorylation of ATR and the expression of apoptotic markers.
2. Breast Cancer Xenograft Model for Elimusertib (BAY 1895344) and Olaparib Combination
-
Animal Model: Female NOD/SCID mice.
-
Tumor Implantation: MDA-MB-436 human breast cancer cells were implanted into the mice.
-
Treatment: Mice with established tumors were treated with Elimusertib (20 or 50 mg/kg, twice daily, 3 days on/4 days off, orally), Olaparib (50 mg/kg, once daily, intraperitoneally), the combination of both, or vehicle.
-
Monitoring and Endpoint: Tumor growth and body weight were monitored throughout the study.
-
Analysis: Antitumor efficacy was assessed by comparing tumor growth between the different treatment groups. At the end of the study, tumors were excised and weighed.
Conclusion
The available in vivo data demonstrates the potent anti-tumor activity of the ATR inhibitor Elimusertib (BAY 1895344), both as a monotherapy in tumors with specific DNA repair deficiencies and in combination with other anti-cancer agents. While this compound, a Bub1 inhibitor, shows promise in vitro by disrupting mitosis, further in vivo studies are needed to fully characterize its anti-tumor efficacy and establish its therapeutic potential in comparison to other targeted therapies. The experimental designs and mechanistic pathways detailed in this guide offer a framework for the continued investigation and comparison of these and other novel cancer therapeutics.
A Head-to-Head Comparison of BAY-320 and Other ATP-Competitive Inhibitors of Bub1 Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BAY-320, a selective ATP-competitive inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase, with other notable inhibitors targeting the same enzyme. The comparative analysis is supported by experimental data on their biochemical potency, cellular activity, and selectivity, providing a comprehensive resource for researchers in oncology and cell cycle regulation.
Introduction to Bub1 Kinase and its Inhibition
Bub1 is a crucial serine/threonine kinase that plays a central role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism ensuring the fidelity of chromosome segregation during mitosis.[1][2] Its functions include the recruitment of other checkpoint proteins and the phosphorylation of histone H2A at threonine 120 (H2A-pT120), which is essential for the localization of Shugoshin (Sgo1) and the protection of centromeric cohesion.[3][4] Dysregulation of Bub1 is implicated in aneuploidy and tumorigenesis, making it an attractive target for cancer therapy. This guide focuses on this compound and compares its performance against other ATP-competitive Bub1 inhibitors: BAY-524, 2OH-BNPP1, and BAY 1816032.
Biochemical Potency and Selectivity
The in vitro potency of these inhibitors against the catalytic domain of human Bub1 has been determined through various kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their biochemical activity.
| Inhibitor | Target | IC50 (in vitro) | Assay Conditions | Reference |
| This compound | Bub1 | 680 ± 280 nM | Recombinant human Bub1 catalytic domain (amino acids 704–1085), 2 mM ATP | [5][6] |
| Bub1 | 0.56 µM | Recombinant GFP-Bub1, Histone H2A substrate | [3] | |
| BAY-524 | Bub1 | 450 ± 60 nM | Recombinant human Bub1 catalytic domain (amino acids 704–1085), 2 mM ATP | [5][6][7] |
| 2OH-BNPP1 | Bub1 | 0.60 µM | Recombinant GFP-Bub1, Histone H2A substrate | [3] |
| BAY 1816032 | Bub1 | 6.1 nM | Not specified | [8] |
| Bub1 | 6.5 nM | Low ATP concentration | [9] |
Key Findings:
-
This compound and BAY-524 exhibit potent inhibition of Bub1 kinase activity in the nanomolar range in biochemical assays.[5][6]
-
2OH-BNPP1 shows comparable in vitro potency to this compound in some studies.[3] However, it has been reported to be unselective for Bub1, inhibiting multiple other kinases.[3]
-
BAY 1816032 emerges as a highly potent Bub1 inhibitor with an IC50 in the low nanomolar range.[8][9]
-
A kinase selectivity screen of this compound against a panel of 222 protein kinases showed only modest cross-reactivity with other kinases, even at a concentration of 10 µM, highlighting its specificity for Bub1.[5]
Cellular Activity and Phenotypic Effects
The efficacy of these inhibitors in a cellular context is crucial for their potential as research tools and therapeutic agents. Key cellular readouts include the inhibition of H2A-pT120, delocalization of Sgo1, and effects on cell cycle progression and proliferation.
| Inhibitor | Cell Lines | Concentration | Effect | Reference |
| This compound | RPE1, HeLa | 3-10 µM | Near-maximal inhibition of Bub1, drastically reduced H2A-pT120 phosphorylation.[4] | [4][5] |
| RPE1 | 10 µM | Reduced centromeric levels of Sgo1 and Sgo2 to ~20% of control values.[4] | [4] | |
| OVCAR-3, Kuramochi, RPE1 | 10 µM | Reduced colony formation.[4] | [4] | |
| BAY-524 | RPE1, HeLa | 7-10 µM | Near-maximal inhibition of Bub1.[5][6] | [5][6] |
| 2OH-BNPP1 | HeLa | 10 µM | Did not effectively inhibit Bub1 in cellulo; Sgo1 localization was unaffected.[3][10] | [3][10] |
| BAY 1816032 | HeLa | 29 ± 23 nM (IC50) | Abrogation of histone H2A-Thr120 phosphorylation.[9] | [9] |
Key Findings:
-
This compound and BAY-524 are effective inhibitors of Bub1 in intact cells, leading to a significant reduction in H2A-pT120 and the displacement of Sgo1 from centromeres.[4][5]
-
In contrast, 2OH-BNPP1, despite its in vitro activity, fails to effectively inhibit Bub1 in cellular assays at similar concentrations.[3][10]
-
This compound treatment can lead to a prolonged mitosis and reduced cell proliferation, particularly in cancer cell lines.[3][4]
-
BAY 1816032 demonstrates potent cellular target engagement with an IC50 in the low nanomolar range for the inhibition of H2A-pT120 phosphorylation.[9]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
References
- 1. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BUB1 - Wikipedia [en.wikipedia.org]
- 3. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of this compound and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 | eLife [elifesciences.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. eubopen.org [eubopen.org]
- 10. researchgate.net [researchgate.net]
Confirming the role of BAY-320 in sensitizing cells to chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and targeted cancer therapies has led to the exploration of novel drug combinations. One promising strategy involves the use of agents that sensitize cancer cells to conventional chemotherapy, thereby enhancing their efficacy and potentially overcoming drug resistance. BAY-320, a selective inhibitor of the mitotic kinase Bub1, has emerged as a compelling candidate in this arena. This guide provides a comprehensive comparison of this compound's performance in sensitizing cells to chemotherapy, supported by experimental data and detailed methodologies.
Performance of this compound in Combination Therapy
This compound is an ATP-competitive inhibitor of Bub1 kinase with an IC50 of 680 nM.[1] Its primary mechanism of action involves the disruption of proper chromosome segregation during mitosis. Specifically, this compound inhibits the localization of Shugoshin 1 (Sgo1), a key protein involved in protecting centromeric cohesion.[1] This leads to premature sister chromatid separation and mitotic errors, ultimately triggering cell death.
Crucially, the inhibition of Bub1 by this compound has been shown to synergistically enhance the cytotoxic effects of certain chemotherapeutic agents, most notably the microtubule-stabilizing drug paclitaxel.[2] While extensive quantitative data for this compound in combination with a wide array of chemotherapies is still emerging, studies on the more potent Bub1 inhibitor, BAY 1816032, provide strong evidence for the chemosensitizing potential of this drug class.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the related Bub1 inhibitor BAY 1816032 in combination with various chemotherapy agents. The Combination Index (CI) is a quantitative measure of drug synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro IC50 Values of Bub1 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line(s) | Reference |
| This compound | Bub1 Kinase | 680 | Recombinant human Bub1 | [2] |
| BAY-524 | Bub1 Kinase | 450 | Recombinant human Bub1 | [2] |
| BAY 1816032 | Bub1 Kinase | 3.56 (µM) | HCC1937 (TNBC) | [3] |
Table 2: Synergistic Effects of this compound and BAY 1816032 with Chemotherapy
| Bub1 Inhibitor | Chemotherapy Agent | Cell Line(s) | Combination Index (CI) | Effect | Reference |
| This compound | Paclitaxel | HeLa, Non-small cell lung cancer | Synergy confirmed (specific CI values not provided in the primary source) | Synergistic | [2] |
| BAY 1816032 | Olaparib | SUM159, MDA-MB-231 (TNBC) | < 1 | Synergistic | [3] |
| BAY 1816032 | Cisplatin | SUM159, MDA-MB-231 (TNBC) | < 1 | Synergistic | [3] |
| BAY 1816032 | Paclitaxel | SUM159, MDA-MB-231 (TNBC) | < 1 | Synergistic | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the chemosensitizing effects of this compound and other Bub1 inhibitors.
Cell Viability and Synergy Analysis (MTT Assay and Combination Index)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound (or another Bub1 inhibitor) and the chemotherapeutic agent, both individually and in combination, typically at a constant ratio.
-
MTT Assay: After a set incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. Cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) for each drug is determined. The synergistic effect of the drug combination is quantified by calculating the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method.[4][5]
Colony Formation Assay
-
Cell Seeding: A low density of single cells is seeded in 6-well plates.
-
Drug Treatment: Cells are treated with this compound and/or chemotherapy for a specified duration.
-
Incubation: The drug-containing medium is replaced with fresh medium, and the cells are incubated for 1-3 weeks to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
Staining and Quantification: Colonies are fixed and stained with crystal violet. The number of colonies in each well is counted manually or using an automated colony counter. The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.
Immunofluorescence Staining for Mitotic Proteins
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound and/or chemotherapeutic agents.
-
Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., paraformaldehyde) and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with primary antibodies against target proteins (e.g., Sgo1, Aurora B) followed by incubation with fluorescently labeled secondary antibodies.
-
Microscopy and Analysis: Coverslips are mounted on slides with a DNA counterstain (e.g., DAPI). Images are acquired using a fluorescence microscope, and the localization and intensity of the fluorescent signals are analyzed.[6]
Signaling Pathways and Mechanisms of Action
The chemosensitizing effect of this compound stems from its ability to disrupt two critical cellular processes: mitotic progression and the DNA damage response.
Disruption of Mitotic Progression
Inhibition of Bub1 by this compound prevents the phosphorylation of histone H2A at threonine 120 (H2A-pT120). This phosphorylation event is essential for the recruitment of Sgo1 to the centromeres. The loss of centromeric Sgo1 leads to the premature dissociation of the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B, from the centromeres.[2] The mislocalization of the CPC impairs the correction of erroneous kinetochore-microtubule attachments, leading to severe chromosome segregation errors and ultimately mitotic catastrophe, a form of cell death. When combined with microtubule-targeting agents like paclitaxel, which already induce mitotic stress, the effects of this compound are synergistic.
Role in the DNA Damage Response
Recent studies have revealed a role for Bub1 in the DNA damage response (DDR).[7][8] In response to DNA double-strand breaks, such as those induced by ionizing radiation or certain chemotherapeutic agents (e.g., cisplatin, doxorubicin), the ATM (Ataxia-Telangiectasia Mutated) kinase phosphorylates and activates Bub1.[8] Activated Bub1 is then required for an optimal DDR, although the precise downstream mechanisms are still under investigation. By inhibiting Bub1, this compound can potentially compromise the cell's ability to repair DNA damage, thus synergizing with DNA-damaging chemotherapies.
Conclusion
This compound and other Bub1 inhibitors represent a promising class of compounds for combination cancer therapy. By disrupting fundamental cellular processes of mitosis and DNA damage repair, they have the potential to significantly enhance the efficacy of existing chemotherapeutic agents. The synergistic effects observed with paclitaxel and the broader sensitization seen with the more potent inhibitor BAY 1816032 underscore the therapeutic potential of targeting Bub1. Further preclinical and clinical investigations are warranted to fully elucidate the optimal combination strategies and patient populations that would benefit most from this innovative approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors this compound and BAY-524 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. The kinetochore protein Bub1 participates in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BAY-320: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for BAY-320, a Bub1 kinase inhibitor (CAS 1445830-50-1), was publicly available at the time of this writing.[1][2][3] The following disposal procedures are based on general best practices for handling and disposing of hazardous chemical waste, particularly potent small molecule inhibitors used in a research setting.[4][5][6][7][8] Researchers, scientists, and drug development professionals must consult the specific SDS provided by their chemical supplier and adhere to all institutional and local regulations for hazardous waste disposal.
The proper disposal of this compound is critical to ensure personnel safety and environmental protection. As a potent, selective, and ATP-competitive Bub1 kinase inhibitor, this compound should be managed as a hazardous chemical waste stream from the point of generation through to its final disposal.[2][3]
Step-by-Step Disposal Procedures for this compound
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous. This includes pure, unused compound, solutions containing this compound, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.
-
Do not mix this compound waste with non-hazardous waste. If non-hazardous and hazardous waste are mixed, the entire volume must be treated as hazardous.[4]
-
Segregate this compound waste from other incompatible chemical waste streams. For example, keep it separate from strong acids, bases, and oxidizers to prevent unintended chemical reactions.[4][8]
2. Waste Collection and Container Management:
-
Solid Waste:
-
Collect solid this compound waste (e.g., powder, contaminated personal protective equipment) in a designated, leak-proof container with a secure lid.
-
The container must be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound (e.g., unused solutions, solvent rinses) in a sturdy, leak-proof, and chemically resistant container.[4][5]
-
The first rinse of any container that held this compound must be collected as hazardous waste.[4]
-
Ensure the container is tightly sealed except when adding waste.[4][5]
-
-
Sharps Waste:
-
Any sharps contaminated with this compound (e.g., needles, razor blades) must be disposed of in a designated, puncture-resistant sharps container.
-
3. Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste."[5]
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date when waste was first added to the container (accumulation start date).[7]
-
The name of the principal investigator or laboratory contact.
-
4. Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Use secondary containment, such as a chemical-resistant tray or bin, for all liquid waste containers to contain any potential leaks or spills.[4][5]
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
5. Disposal:
-
Never dispose of this compound down the drain or in the regular trash. [4]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[4][5]
-
Follow all EHS procedures for waste pickup and documentation.
Quantitative Guidelines for Laboratory Hazardous Waste
The following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting. These are not specific to this compound but represent common regulatory requirements.
| Parameter | Guideline |
| Maximum Volume of Hazardous Waste in Lab | 10 gallons |
| Maximum Volume of Acutely Hazardous Waste | 1 quart |
| Container Rinsing | Triple rinse with an appropriate solvent |
Note: The first rinse must be collected as hazardous waste. Subsequent rinses of containers that held non-acutely hazardous chemicals may be permissible for drain disposal if the pH is neutral and no other hazardous contaminants are present, but always check with your institution's EHS guidelines.[4][5][6]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
References
- 1. This compound|1445830-50-1|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Guidance for Handling BAY-320
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of BAY-320, a potent kinase inhibitor. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of experimental outcomes. Due to the cytotoxic potential of many kinase inhibitors, a cautious approach to handling is warranted.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in solid (powder) or liquid form. All PPE should be donned before entering the designated handling area and removed before exiting.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves (minimum 4 mil thickness) | Provides a barrier against skin contact and allows for safe removal of the outer pair in case of contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne particles and splashes. |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Recommended when handling the powdered form of the compound to prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound, from preparation to disposal.
1. Preparation:
- Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a containment ventilated enclosure (CVE).
- Ensure all necessary equipment, including a calibrated analytical balance, weighing paper, spatulas, and appropriate solvents, are within the containment area.
- Prepare a waste container for all disposable materials that come into contact with this compound.
2. Weighing the Compound:
- When handling the powdered form, perform all weighing operations within a chemical fume hood or CVE to minimize the risk of inhalation.
- Use anti-static weighing paper or a weighing boat.
- Carefully transfer the desired amount of this compound using a designated spatula. Avoid creating dust.
3. Dissolution:
- Add the solvent to the vessel containing the weighed this compound.
- Gently swirl or vortex the mixture to dissolve the compound. If heating is required, use a controlled heating block or water bath within the fume hood.
4. Experimental Use:
- Conduct all subsequent experimental procedures involving this compound within the designated containment area.
- Clearly label all solutions containing this compound with the compound name, concentration, and date.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items, including gloves, weighing paper, and pipette tips that have come into contact with this compound, should be placed in a clearly labeled, sealed waste bag or container designated for cytotoxic waste.
-
Liquid Waste: All solutions containing this compound should be collected in a labeled, sealed waste container.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water wash.
-
Final Disposal: All waste streams must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
